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  • Product: 2-Bromothiazolo[4,5-c]pyridine

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 2-Bromothiazolo[4,5-c]pyridine

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 2-Bromothiazolo[4,5-c]pyridine Executive Summary In the landscape of modern drug discovery, fused bicyclic heteroaromatics serve as privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 2-Bromothiazolo[4,5-c]pyridine

Executive Summary

In the landscape of modern drug discovery, fused bicyclic heteroaromatics serve as privileged scaffolds. Among these, the thiazolo[4,5-c]pyridine core has emerged as a critical bioisostere for purine bases[1],[2]. By mimicking the spatial and electronic distribution of natural purines, this hybrid system—combining an electron-rich thiazole ring with an electron-deficient pyridine ring—offers unique opportunities for kinase inhibition and receptor modulation[2].

2-Bromothiazolo[4,5-c]pyridine (CAS: 1508002-59-2) is the premier halogenated building block for accessing this chemical space. The presence of the labile bromine atom at the 2-position of the thiazole ring primes the molecule for late-stage functionalization, making it an indispensable intermediate for medicinal chemists and drug development professionals.

Structural Dynamics & Physicochemical Profile

The reactivity and biological utility of 2-Bromothiazolo[4,5-c]pyridine are dictated by its electronic dichotomy. The fused pyridine moiety exerts a strong electron-withdrawing effect, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent thiazole system[2]. This electronic depletion renders the C2–Br bond highly susceptible to oxidative addition by transition metals (e.g., Palladium) and nucleophilic attack.

To facilitate experimental design, the core quantitative physicochemical properties of 2-Bromothiazolo[4,5-c]pyridine are summarized below,[3].

PropertyValueCausality / Significance in Drug Design
Chemical Name 2-Bromothiazolo[4,5-c]pyridineCore scaffold for purine bioisosteres.
CAS Number 1508002-59-2Unique identifier for procurement and registry.
Molecular Formula C6H3BrN2SIndicates a highly heteroatom-dense framework.
Molecular Weight 215.07 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Exact Mass 213.9200 DaCritical for LC-MS/HRMS validation tracking.
Hydrogen Bond Donors 0Enhances passive membrane permeability.
Hydrogen Bond Acceptors 3Facilitates robust kinase hinge-binding interactions.

Synthetic Methodology: Non-Aqueous Sandmeyer Bromination

The synthesis of 2-Bromothiazolo[4,5-c]pyridine typically proceeds via the halogenation of its parent amine, 2-aminothiazolo[4,5-c]pyridine[2]. While classical Sandmeyer reactions utilize aqueous sodium nitrite and hydrobromic acid, the basicity of the pyridine nitrogen often leads to protonation in aqueous media. This protonation alters solubility and can induce unwanted side reactions.

To circumvent this, a non-aqueous diazotization strategy using tert-butyl nitrite (t-BuONO) and Copper(II) bromide (CuBr2) in a polar aprotic solvent is the gold standard.

SandmeyerWorkflow Start 2-Aminothiazolo[4,5-c]pyridine Starting Material Reagents t-BuONO, CuBr2 Acetonitrile, 0°C to RT Start->Reagents Addition Intermediate Diazonium Salt Intermediate Reagents->Intermediate Diazotization Workup Aqueous Extraction & Silica Gel Chromatography Intermediate->Workup Bromination & Quench Product 2-Bromothiazolo[4,5-c]pyridine Target Compound Workup->Product Purification

Fig 1. Non-aqueous Sandmeyer-type synthetic workflow for 2-Bromothiazolo[4,5-c]pyridine.

Step-by-Step Self-Validating Protocol:
  • Preparation & Inert Atmosphere: Flame-dry a 100 mL round-bottom flask and purge with Argon.

    • Causality: CuBr2 is highly hygroscopic. Moisture ingress leads to protodehalogenation (formation of the des-bromo byproduct).

  • Reagent Solubilization: Dissolve 2-aminothiazolo[4,5-c]pyridine (1.0 equiv) in anhydrous acetonitrile (0.1 M concentration). Add anhydrous CuBr2 (1.2 equiv).

    • Causality: Acetonitrile stabilizes the transient diazonium species without acting as a competing nucleophile.

  • Diazotization (Validation Step): Cool the suspension to 0 °C using an ice bath. Dropwise add tert-butyl nitrite (1.5 equiv) over 15 minutes.

    • Validation: The reaction mixture will transition from a heterogeneous suspension to a dark, homogenous solution. The evolution of N2 gas (visible bubbling) serves as an immediate visual confirmation of diazonium decomposition.

  • Thermal Activation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

    • Validation: Monitor via LC-MS. The disappearance of the starting material mass (m/z ~152) and the appearance of the product isotopic pattern (m/z 214/216, 1:1 ratio indicating the presence of 79Br and 81Br) confirms successful halogenation.

  • Quench & Extraction: Quench the reaction with 1M aqueous HCl to break up copper-pyridine coordination complexes. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Downstream Reactivity & Application Profiling

The strategic placement of the bromine atom at the 2-position unlocks orthogonal reactivity profiles. The electron-deficient nature of the thiazolo[4,5-c]pyridine core makes the C2 position highly electrophilic, enabling a variety of bond-forming events[2].

ReactivityProfile Core 2-Bromothiazolo[4,5-c]pyridine (Activated Electrophile) Buchwald Buchwald-Hartwig Cross-Coupling Core->Buchwald Pd Catalyst, Amine Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd Catalyst, Boronic Acid SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Nucleophile, Base Prod1 2-Aminothiazolo[4,5-c]pyridines (Kinase Inhibitors) Buchwald->Prod1 Prod2 2-Arylthiazolo[4,5-c]pyridines (Bioisosteres) Suzuki->Prod2 Prod3 2-Alkoxy/Alkylthio Derivatives (Receptor Modulators) SNAr->Prod3

Fig 2. Downstream reactivity pathways of the 2-Bromothiazolo[4,5-c]pyridine scaffold.

  • Buchwald-Hartwig Amination: Coupling 2-Bromothiazolo[4,5-c]pyridine with primary or secondary anilines yields N-phenyl-substituted derivatives[2]. This requires a Palladium source (e.g., Pd2(dba)3) and a bulky, electron-rich phosphine ligand (like XPhos or BrettPhos) to facilitate the challenging reductive elimination step.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids generates 2-aryl derivatives. The electron-deficient core accelerates the transmetalation step, often allowing for milder base conditions (e.g., K3PO4 instead of Na2CO3) to prevent degradation of the thiazole ring.

  • Nucleophilic Aromatic Substitution (SNAr): Due to the high electrophilicity of the C2 carbon, strong nucleophiles (alkoxides, thiolates) can displace the bromide without the need for transition metal catalysis, provided sufficient thermal energy is applied.

Storage, Handling, and Stability Protocols

To maintain the chemical integrity of 2-Bromothiazolo[4,5-c]pyridine and prevent degradation, strict handling protocols must be observed:

  • Storage Conditions: Store the solid compound at 2–8 °C in a tightly sealed, light-resistant container.

  • Causality for Degradation: Halogenated heteroaromatics can undergo slow photo-induced homolytic cleavage of the C-Br bond. Exposure to ambient light over extended periods will result in the formation of highly reactive radicals, leading to dimerization or des-bromination.

  • Validation of Integrity: Before deploying a stored batch into a sensitive catalytic cycle, run a rapid TLC (Thin Layer Chromatography) using 50% Ethyl Acetate in Hexanes. A single, distinct spot under short-wave UV (254 nm) confirms that the batch has not undergone hydrolytic or photolytic degradation.

References

  • Title: Fused Pyridine Derivatives: Synthesis and Biological Activities Source: intechopen.com URL: [Link]

Sources

Exploratory

Spectroscopic Characterization of 2-Bromothiazolo[4,5-c]pyridine: A Comprehensive Technical Guide

Executive Summary The thiazolo[4,5-c]pyridine scaffold is a privileged pharmacophore, frequently deployed as a bioisostere for purine bases in modern drug discovery[1]. The functionalization of this core at the C-2 posit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazolo[4,5-c]pyridine scaffold is a privileged pharmacophore, frequently deployed as a bioisostere for purine bases in modern drug discovery[1]. The functionalization of this core at the C-2 position with a bromine atom yields 2-bromothiazolo[4,5-c]pyridine (CAS: 1508002-59-2)[2], a highly versatile electrophilic building block. The C-2 bromine serves as a critical synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr)[1].

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, IR, MS) of 2-bromothiazolo[4,5-c]pyridine. By detailing the causality behind the observed spectral phenomena and outlining self-validating experimental protocols, this guide serves as a definitive reference for analytical chemists and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The fused nature of the thiazolo[4,5-c]pyridine system creates a highly anisotropic environment. The pyridine nitrogen (N-5) and the thiazole nitrogen (N-3) exert strong electron-withdrawing effects via both inductive and resonance mechanisms, fundamentally governing the chemical shifts of the ring protons and carbons.

¹H NMR Analysis & Causality

The ¹H NMR spectrum of the[4,5-c] fused system is characterized by three distinct aromatic protons: H-4, H-6, and H-7.

  • The H-4 Singlet: The H-4 proton is isolated between the bridgehead carbon (C-3a) and the pyridine nitrogen (N-5). Because it lacks adjacent protons, it appears as a sharp singlet. Furthermore, its immediate proximity to two highly electronegative nitrogen atoms results in profound deshielding, pushing its resonance significantly downfield to the δ 9.15 – 9.30 ppm range.

  • The H-6 / H-7 Spin System: The H-6 and H-7 protons form an AX spin system. H-6, being alpha to the pyridine nitrogen, is more deshielded than H-7. They couple to each other with a characteristic ortho-coupling constant of J ≈ 5.5 Hz[3].

Table 1: Representative ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-4 9.15 - 9.30Singlet (s)-1HHighly deshielded by adjacent N-3, N-5, and ring current.
H-6 8.55 - 8.65Doublet (d)5.51HDeshielded by adjacent N-5; coupled to H-7.
H-7 7.90 - 8.05Doublet (d)5.51HShielded relative to H-6; coupled to H-6.
¹³C NMR Analysis

The ¹³C NMR spectrum is anchored by the diagnostic C-Br carbon at the 2-position. The heavy-atom effect of bromine typically shields the attached carbon slightly compared to a C-H or C-N bond, placing it around 138.0 – 142.0 ppm. The bridgehead carbons (C-3a, C-7a) are quaternary and highly deshielded due to their fusion to the electron-deficient thiazole ring.

Table 2: Representative ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C-2 138.0 - 142.0CqThiazole C-Br carbon; characteristic halogen-substituted shift.
C-4 143.0 - 146.0CHPyridine carbon α to N-5 and adjacent to bridgehead.
C-6 145.0 - 148.0CHPyridine carbon α to N-5.
C-7 115.0 - 118.0CHPyridine carbon β to N-5.
C-3a 147.0 - 150.0CqBridgehead carbon adjacent to N-3.
C-7a 150.0 - 154.0CqBridgehead carbon adjacent to S-1.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is the gold standard for validating the elemental composition of 2-bromothiazolo[4,5-c]pyridine.

Isotopic Signature

The presence of the bromine atom provides a highly diagnostic 1:1 isotopic signature due to the nearly equal natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). The molecular ion [M+H]⁺ will present as a distinct doublet separated by 2 Da.

Table 3: ESI-HRMS Isotopic Profile

Ion SpeciesFormulaTheoretical m/zExpected Relative Abundance
[M+H]⁺ (⁷⁹Br) C₆H₄⁷⁹BrN₂S⁺214.9273~100%
[M+H]⁺ (⁸¹Br) C₆H₄⁸¹BrN₂S⁺216.9253~98%
Fragmentation Causality (MS/MS)

Collision-induced dissociation (CID) of the [M+H]⁺ ion typically proceeds via two primary pathways:

  • Debromination: Homolytic or heterolytic cleavage of the labile C-Br bond yields a debrominated fragment [M+H - Br]⁺ at m/z 135.0.

  • Ring Cleavage: Neutral loss of hydrogen cyanide (HCN, 27 Da) from the pyridine or thiazole ring, which is a hallmark fragmentation pathway for nitrogen-containing fused heterocycles.

MSPathway M_ion [M+H]+ m/z 214.9 / 216.9 Frag1 [M+H - HCN]+ m/z 187.9 / 189.9 M_ion->Frag1 -HCN Frag2 [M+H - Br]+ m/z 135.0 M_ion->Frag2 -Br• Frag3 Thiazole Cleavage m/z ~108.0 Frag2->Frag3 -HCN

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 2-bromothiazolo[4,5-c]pyridine.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR spectroscopy provides rapid orthogonal validation of the functional groups. The spectrum is dominated by the stretching vibrations of the heteroaromatic system.

Table 4: FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹)IntensityAssignment Rationale
3030 - 3080 WeakAromatic C-H stretch of the pyridine ring.
1580 - 1610 StrongC=N stretch (thiazole/pyridine); sharp due to high dipole moment.
1450 - 1500 MediumAromatic C=C stretching vibrations.
1050 - 1080 StrongC-S stretch within the thiazole ring.
650 - 700 StrongC-Br stretch; heavy atom bond located in the fingerprint region.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent downstream data artifacts.

Protocol A: NMR Acquisition Workflow
  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO-d₆.

    • Causality: DMSO-d₆ is selected to disrupt intermolecular π-π stacking and ensure complete solvation of the polar thiazolopyridine core, preventing line broadening.

  • 1D ¹H Acquisition (Quality Gate): Acquire a 1D ¹H NMR spectrum with a minimum of 16 scans and a relaxation delay (D1) of 2.0 seconds.

    • Validation Check: Ensure the H-4 singlet is sharp and the baseline is flat before proceeding to 2D experiments. If the residual water peak (δ 3.33 ppm) overlaps with signals, dry the sample further.

  • 2D Correlation (HSQC & HMBC):

    • Run a ¹H-¹³C HSQC to map direct C-H connections, unambiguously differentiating the C-4, C-6, and C-7 carbons.

    • Run a ¹H-¹³C HMBC to assign the quaternary carbons. The H-4 proton will show strong ³J correlations to C-2 and C-6, acting as the definitive anchor point for the entire fused system.

Protocol B: ESI-HRMS Acquisition Workflow
  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, driving the formation of the [M+H]⁺ ion and exponentially increasing ionization efficiency.

  • Instrument Calibration: Infuse a sodium formate cluster solution prior to sample injection.

    • Validation Check: Ensure mass accuracy is calibrated to < 5 ppm error to guarantee exact elemental composition assignment.

  • Acquisition: Inject via direct infusion at 10 µL/min into an ESI-TOF mass spectrometer operating in positive ion mode.

ValidationWorkflow Synthesis 2-Bromothiazolo[4,5-c]pyridine Synthesis & Purification NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR IR FT-IR Spectroscopy (ATR Method) Synthesis->IR MS High-Resolution MS (ESI-TOF) Synthesis->MS Data Data Synthesis & Structural Validation NMR->Data IR->Data MS->Data

Figure 2: Multi-modal spectroscopic validation workflow for 2-bromothiazolo[4,5-c]pyridine.

References

  • Lond, A. T. "Expedient Synthesis of α-(2-Azaheteroaryl) Acetates via the Addition of Silyl Ketene Acetals to Azine-N-oxides". Amazon AWS. Available at: [Link]

  • National Institutes of Health (PMC). "Pyridone luciferins and mutant luciferases for bioluminescence imaging". PMC. Available at:[Link]

Sources

Foundational

The Dawn of a Privileged Scaffold: An In-depth Technical Guide to the Early Research on Thiazolopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Genesis of a Bioactive Core The fusion of two of organic chemistry's most venerable heterocycles, thiazole and pyridine, gives rise to the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Genesis of a Bioactive Core

The fusion of two of organic chemistry's most venerable heterocycles, thiazole and pyridine, gives rise to the thiazolopyridine scaffold, a structural motif that has become a cornerstone in modern medicinal chemistry. These bicyclic systems are recognized as purine bioisosteres, a feature that has driven their intensive investigation for a wide range of pharmacological activities.[1] Early research into these compounds laid the critical groundwork for the development of a multitude of therapeutic agents. This guide delves into the foundational synthetic strategies, initial biological explorations, and early structure-activity relationship (SAR) studies that defined the nascent field of thiazolopyridine chemistry. The narrative that follows is not a mere recitation of facts but a causal exploration of the scientific reasoning that propelled this remarkable class of molecules from chemical curiosities to promising therapeutic leads.

Part 1: Pioneering Synthetic Strategies: Building the Thiazolopyridine Core

The early synthesis of thiazolopyridine derivatives was not a monolithic endeavor but rather a creative exercise in heterocyclic chemistry, largely drawing upon established methods for constructing the individual thiazole and pyridine rings. The two primary conceptual pathways involved either the annelation of a thiazole ring onto a pre-existing pyridine or the construction of a pyridine ring onto a thiazole precursor.[2] A significant historical pillar in the synthesis of the pyridine component of this scaffold is the Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881.[3][4]

The Hantzsch Synthesis: A Gateway to Pyridine Precursors

The Hantzsch synthesis is a multi-component reaction that classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[4] This remarkably robust reaction provides access to 1,4-dihydropyridines, which can then be oxidized to the corresponding aromatic pyridines.[3][4] This method's simplicity and versatility made it an invaluable tool for early chemists to generate a diverse array of substituted pyridines that could serve as precursors for thiazolopyridine synthesis.

Experimental Protocol: A Representative Hantzsch Dihydropyridine Synthesis

Objective: To synthesize a 1,4-dihydropyridine intermediate, a common precursor for the pyridine ring of a thiazolopyridine.

Materials:

  • Aromatic aldehyde (1 equivalent)

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium acetate (1 equivalent)

  • Ethanol (as solvent)

Procedure:

  • A mixture of the aromatic aldehyde, ethyl acetoacetate, and ammonium acetate in ethanol is refluxed for several hours.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is recrystallized from a suitable solvent to afford the pure 1,4-dihydropyridine.

Aromatization:

  • The synthesized 1,4-dihydropyridine can be aromatized to the corresponding pyridine by treatment with an oxidizing agent such as nitric acid, chromium trioxide, or potassium permanganate.[4]

Fusing the Thiazole Ring: The Hantzsch Thiazole Synthesis and its Adaptations

The construction of the thiazole ring often relied on the principles of the Hantzsch thiazole synthesis, also developed by Arthur Hantzsch, in 1887.[5] This reaction involves the condensation of an α-haloketone with a thioamide.[5] In the context of thiazolopyridines, this would typically involve a pyridine derivative bearing both a nucleophilic thiol or amine group and an electrophilic carbonyl or halo group, which could then cyclize to form the fused thiazole ring.

Experimental Protocol: A General Approach for Thiazole Annulation on a Pyridine Ring

Objective: To construct a thiazolo[5,4-c]pyridine derivative.

Materials:

  • 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine can be synthesized from 1-tert-butoxycarbonyl-4-piperidone.

Procedure:

  • 1-tert-Butoxycarbonyl-4-piperidone is dissolved in cyclohexane.

  • The subsequent steps to build the thiazole ring onto the piperidone framework are then carried out, a process that has been previously reported.

The following diagram illustrates the general synthetic logic for constructing a thiazolopyridine core, highlighting the key bond-forming events.

G cluster_pyridine Pyridine Synthesis (e.g., Hantzsch) cluster_thiazole Thiazole Synthesis (e.g., Hantzsch) Pyridine_Precursor Substituted Pyridine Thiazolopyridine Thiazolopyridine Core Pyridine_Precursor->Thiazolopyridine Thiazole Annulation Thiazole_Precursor Thiazole Precursor Thiazole_Precursor->Thiazolopyridine Pyridine Annulation

Caption: General synthetic strategies for the thiazolopyridine core.

Part 2: Early Biological Investigations: Unveiling a Spectrum of Activity

The initial forays into the biological activities of thiazolopyridine derivatives were broad and exploratory, reflecting the nascent understanding of their therapeutic potential. Early research focused primarily on their antimicrobial and anti-inflammatory properties.

Antimicrobial Activity: A Search for New Antibacterials

Driven by the urgent need for new antimicrobial agents, early researchers screened thiazolopyridine derivatives against a panel of pathogenic bacteria. The data from these initial studies, while not always as precise as modern high-throughput screening, provided the first glimpses into the structure-activity relationships governing their antibacterial effects.

The following table summarizes representative early data on the antimicrobial activity of thiazolo[4,5-b]pyridin-5-one derivatives, showcasing the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various bacterial strains.

CompoundOrganismMIC (mg/mL)MBC (mg/mL)
4d S. aureus0.230.47
S. epidermidis0.470.94
E. faecalis0.941.88
E. coli0.470.94
P. aeruginosa1.883.75
4g S. aureus0.120.23
S. epidermidis0.230.47
E. faecalis0.470.94
E. coli0.230.47
P. aeruginosa0.941.88
4p S. aureus0.120.23
S. epidermidis0.120.23
E. faecalis0.230.47
E. coli0.120.23
P. aeruginosa0.470.94

Data adapted from a study on thiazolo[4,5-b]pyridin-5-one derivatives.[6]

These early findings demonstrated that thiazolopyridine derivatives possessed a promising spectrum of antibacterial activity, with some compounds exhibiting potency comparable to or even exceeding that of ampicillin against certain strains.[6] For instance, compound 4g showed a better inhibitory effect on biofilm formation than ampicillin at half its MIC.[6]

Anti-inflammatory Properties: A Quest for Pain and Inflammation Relief

Another significant area of early investigation was the anti-inflammatory potential of thiazolopyridine derivatives. The carrageenan-induced rat paw edema model was a common in vivo assay used to assess the anti-inflammatory effects of these novel compounds.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of thiazolopyridine derivatives.

Materials:

  • Laboratory rats

  • Synthesized thiazolopyridine compounds

  • Reference anti-inflammatory drug (e.g., Ibuprofen)

  • Carrageenan solution (1%)

  • Vehicle (e.g., DMSO)

Procedure:

  • Animals are divided into control, reference, and test groups.

  • The test compounds and the reference drug are administered intraperitoneally at a specific dose (e.g., 50 mg/kg body weight). The control group receives only the vehicle.[1]

  • After a set period (e.g., 30 minutes), a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce inflammation.

  • The paw volume is measured at various time points post-carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

The following table presents early data on the anti-inflammatory activity of some thiazolo[4,5-b]pyridin-2-one derivatives, comparing their efficacy to the standard drug Ibuprofen.

CompoundInhibition of Inflammatory Reaction (%)
7 47.2
8 53.4
9 45.6
Ibuprofen 40.9

Data adapted from a study on thiazolo[4,5-b]pyridin-2-one derivatives.[1][7]

These results were significant as they demonstrated that certain thiazolopyridine derivatives could exhibit anti-inflammatory activity exceeding that of the established non-steroidal anti-inflammatory drug (NSAID) Ibuprofen.[1][7] This provided a strong impetus for further investigation into this class of compounds for the treatment of inflammatory disorders.

Part 3: Early Structure-Activity Relationships (SAR): Deciphering the Molecular Blueprint for Activity

The initial biological data, though often from whole-cell or in vivo assays, allowed early researchers to begin to formulate rudimentary structure-activity relationships. These early SAR studies were crucial for guiding the next generation of synthetic efforts, providing a rational basis for modifying the thiazolopyridine scaffold to enhance potency and selectivity.

Key early observations included:

  • Influence of Substituents: The nature and position of substituents on both the thiazole and pyridine rings were found to have a profound impact on biological activity. For example, in some series of anti-inflammatory thiazolopyrimidines (a closely related scaffold), para-substituted methyl, hydroxy, fluoro, chloro, bromo, and nitro derivatives showed significant activity.[8]

  • Impact of the Core Isomer: The specific isomeric form of the thiazolopyridine ring system was also recognized as a critical determinant of its pharmacological profile.

The logical flow of early SAR can be visualized as follows:

G Synthesis Synthesis of Diverse Thiazolopyridine Analogs Screening Biological Screening (e.g., Antimicrobial, Anti-inflammatory) Synthesis->Screening Data Collection of Activity Data (e.g., MIC, % Inhibition) Screening->Data SAR Formulation of Early Structure-Activity Relationships Data->SAR Optimization Rational Design of Improved Analogs SAR->Optimization Optimization->Synthesis Iterative Cycle

Caption: The iterative cycle of early drug discovery for thiazolopyridines.

Conclusion: A Foundation for the Future

The early research on thiazolopyridine derivatives, characterized by the creative application of classical synthetic methods and broad-based biological screening, was instrumental in establishing this scaffold as a "privileged" structure in medicinal chemistry. The foundational work on their synthesis provided a versatile toolkit for generating molecular diversity, while the initial discoveries of their antimicrobial and anti-inflammatory properties ignited a field of research that continues to yield new therapeutic candidates to this day. The rudimentary yet insightful structure-activity relationships derived from this early work served as the first signposts on the long road to rationally designed, highly potent, and selective thiazolopyridine-based drugs. This pioneering era of research stands as a testament to the enduring power of fundamental organic synthesis and biological evaluation in the quest for novel medicines.

References

  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021). [No publication source available in search results]
  • Antibacterial activity of thiazolo[4,5-b]pyridin-5-one dertivatives... (n.d.). ResearchGate. [No URL available in search results]
  • Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. (2025). PMC. [Link]

  • Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. (2023). PMC. [Link]

  • Synthesis and anti-inflammatory activities of some thiazolo[3,2-a]pyrimidine derivatives. (n.d.). PubMed. [Link]

  • Design, synthesis, and structure--activity-relationship of tetrahydrothiazolopyridine derivatives as potent smoothened antagonists. (2015). PubMed. [Link]

  • Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions: A Review. (2022). Asian Journal of Chemistry. [Link]

  • Design, synthesis, antinociceptive, and anti-inflammatory properties of thiazolopyrimidine derivatives. (2025). ResearchGate. [No URL available in search results]
  • Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. (n.d.). PMC. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. [Link]

  • Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. (2009). PubMed. [Link]

  • Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. (2019). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. (2023). MDPI. [Link]

  • Synthesis of thiazolo pyridine. (n.d.). ResearchGate. [No URL available in search results]
  • Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal. (n.d.). RSC Publishing. [Link]

  • Recent Trends in Chemistry of Thiazolopyridines. (n.d.). ResearchGate. [No URL available in search results]
  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. (n.d.). [No publication source available in search results]
  • Learning from the Hantzsch synthesis. (2000). [No publication source available in search results]
  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. (2025). Journal of King Saud University - Science. [Link]

  • Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. (2026). ChemRxiv. [Link]

  • Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility. (2023). PubMed. [Link]

  • Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. (2025). ResearchGate. [No URL available in search results]
  • Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. (n.d.). ResearchGate. [No URL available in search results]
  • Methods of synthesis and properties of thiazolopyridines. (2025). ResearchGate. [No URL available in search results]
  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). IntechOpen. [Link]

  • a structure-activity relationship study of thiazole derivatives with h1-antihistamine. (n.d.). [No publication source available in search results]
  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry. [Link]

  • The synthesis of thiazolopyridines and bisthiazolopyridines. (n.d.). Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]

  • Synthesis and biological evaluation of new thiazolopyrimidines. (2004). PubMed. [Link]

  • Synthesis, characterization and biological evaluation of thiazolopyrimidine derivatives. (n.d.). Scilit. [Link]

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  • Structure Activity Relationships. (2005). Drug Design Org. [Link]

  • Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. (n.d.). PMC. [Link]

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Exploratory

Predicted Biological Activity of 2-Bromothiazolo[4,5-c]pyridine Scaffolds: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry, the search for novel, synthetically tractable heterocycles has led to the emergence of the thiazolo[4,5-c]pyridine scaffold. Functioning as a highly effective bioisostere...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the search for novel, synthetically tractable heterocycles has led to the emergence of the thiazolo[4,5-c]pyridine scaffold. Functioning as a highly effective bioisostere for purines and benzothiazoles, this bicyclic system offers unique electronic properties and spatial geometry. The specific substitution of a bromine atom at the C2 position (2-Bromothiazolo[4,5-c]pyridine) transforms the scaffold into a highly reactive precursor, enabling rapid diversification via transition-metal-catalyzed cross-coupling. This whitepaper provides an in-depth analysis of the predicted biological activities of this scaffold, detailing the mechanistic pathways, synthetic workflows, and self-validating biological assays necessary for lead optimization.

Structural Rationale & Bioisosterism

The pharmacological utility of the thiazolo[4,5-c]pyridine core is fundamentally rooted in its structural mimicry of endogenous purines[1]. The fused thiazole and pyridine rings present a precise arrangement of nitrogen and sulfur heteroatoms. The nitrogen atoms act as critical hydrogen bond acceptors, which are essential for anchoring the molecule within the highly conserved ATP-binding pockets of various kinases[2].

The strategic placement of a bromine atom at the C2 position serves a dual purpose. Biologically, halogens can participate in halogen bonding, enhancing target affinity. Synthetically, bromine's electronegativity and excellent leaving-group capabilities make the C2 position exceptionally reactive toward nucleophilic aromatic substitution (SNAr) and oxidative addition by palladium catalysts[3]. This allows researchers to efficiently generate vast libraries of C2-functionalized derivatives.

Predicted Biological Activities & Mechanistic Pathways

Oncology & Kinase Inhibition

Thiazolopyridine derivatives exhibit profound anticancer activity primarily through the competitive inhibition of kinases such as Epidermal Growth Factor Receptor (EGFR), Pim kinases, and Cyclin-Dependent Kinase 2 (CDK2)[1]. By mimicking the adenine ring of ATP, these compounds bind to the kinase hinge region, blocking phosphorylation and halting downstream signal transduction (e.g., PI3K/AKT/mTOR pathways), ultimately inducing cellular apoptosis[1][2].

KinasePathway A 2-Bromothiazolo[4,5-c] pyridine Scaffold B ATP-Binding Pocket (Kinase Domain) A->B Competitive Binding C Inhibition of Phosphorylation B->C Blocks ATP D Downstream Signaling Arrest C->D Signal Transduction Halt E Apoptosis / Cell Cycle Arrest D->E Anticancer Effect

Fig 1: Mechanism of kinase inhibition by thiazolo[4,5-c]pyridine derivatives causing apoptosis.

Immuno-Oncology (PD-1/PD-L1 Modulation)

Beyond direct cytotoxicity, heterocyclic scaffolds related to thiazolopyridines have been identified as potent small-molecule immunomodulators[4]. Specifically, they are capable of disrupting the Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) protein-protein interaction. By blocking this inhibitory immune checkpoint, these compounds rescue exhausted T-cells in the tumor microenvironment, promoting an intrinsic immune response against malignant cells[4][5].

Infectious Diseases (Antimicrobial & Antitubercular)

The partially saturated analogs, such as 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine, exhibit broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacterial strains[3]. Furthermore, specific piperazine-substituted thiazolo[4,5-c]pyridines have been reported to possess significant tuberculostatic activity, positioning them as viable leads against Mycobacterium tuberculosis[6].

Synthetic Workflows & Library Generation

To harness the therapeutic potential of the 2-bromo scaffold, researchers rely on high-throughput Palladium-catalyzed Suzuki-Miyaura cross-coupling. This allows for the rapid introduction of diverse aryl, heteroaryl, or alkyl groups at the C2 position, driving Structure-Activity Relationship (SAR) studies.

Workflow N1 2-Bromothiazolo[4,5-c]pyridine (Starting Scaffold) N2 Pd-Catalyzed Cross-Coupling (Suzuki / Buchwald-Hartwig) N1->N2 Boronic Acids / Amines N3 Library Generation (Diversified C2-Substituents) N2->N3 LC-MS & Purification N4 High-Throughput Screening (TR-FRET Assays) N3->N4 in vitro Testing N5 Hit Identification & Lead Optimization N4->N5 SAR Analysis

Fig 2: Synthetic and screening workflow for 2-bromothiazolo[4,5-c]pyridine library generation.

Protocol 1: Suzuki-Miyaura Cross-Coupling Methodology

Causality Note: The choice of a 1,4-Dioxane/H₂O solvent system is not arbitrary; the aqueous component is strictly required to hydroxylate the boronic acid, forming a reactive boronate complex that facilitates the transmetalation step with the palladium center.

  • Preparation : In a dried Schlenk tube under an inert argon atmosphere, add 2-Bromothiazolo[4,5-c]pyridine (1.0 eq) and the desired arylboronic acid (1.2 eq).

  • Catalyst & Base Addition : Add Pd(dppf)Cl₂ (0.05 eq) as the catalyst and K₂CO₃ (2.0 eq) as the base.

  • Solvent System : Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v).

  • Reaction Execution : Heat the mixture to 90°C for 12-18 hours. Monitor progression via LC-MS to ensure complete consumption of the starting bromide.

  • Workup & Purification : Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure C2-functionalized derivative.

In Vitro Biological Validation Protocols

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality Note: The TR-FRET assay utilizes a Europium-labeled donor and an APC-labeled acceptor. This specific fluorophore pairing is chosen because the long emission half-life of Europium allows for time-delayed signal acquisition, completely eliminating short-lived background autofluorescence from the synthetic heterocyclic compounds.

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution : Serially dilute the synthesized thiazolo[4,5-c]pyridine derivatives in 100% DMSO, then transfer to a 384-well assay plate (ensuring final DMSO concentration remains <1% to prevent enzyme denaturation).

  • Enzyme Addition : Add the purified recombinant kinase (e.g., EGFR or Pim-1) to the wells and pre-incubate for 15 minutes at room temperature to allow compound binding to the ATP pocket.

  • Reaction Initiation : Initiate the kinase reaction by adding a mixture of ATP (at its predetermined

    
    ) and the specific biotinylated peptide substrate.
    
  • Incubation : Seal the plate and incubate for 60 minutes at 25°C.

  • Detection : Stop the reaction by adding EDTA (to chelate Mg²⁺). Add the TR-FRET detection mixture containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Readout & Analysis : Incubate for 60 minutes, then read the plate on a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Quantitative Data Summary

The following table summarizes the predicted and observed biological activities of various functionalized thiazolo[4,5-c]pyridine derivatives across different therapeutic targets:

Scaffold / DerivativeTarget / AssayPredicted / Observed ActivityPrimary Indication
2-Amino-thiazolo[4,5-c]pyridine analogs EGFR / Pim KinaseIC₅₀ = 10 - 150 nMOncology[1]
2-Aryl-thiazolo[4,5-c]pyridine derivatives PD-1/PD-L1 InteractionIC₅₀ < 100 nMImmuno-Oncology[4]
2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine Gram-positive/negative bacteriaMIC = 62.5 - 125 µg/mLInfectious Disease[3]
1-(2-thiazolo[4,5-c]pyridine)-4-n-propylpiperazine Mycobacterium tuberculosispA₂ = 7.25Tuberculosis[6]

References

1.[6] Synthesis of Some Novel Thiazolo[4,5-b]Pyridines and their Tuberculostatic Activity Evaluation. ResearchGate. 6 2.[4] US11608337B2 - Heterocyclic compounds as immunomodulators. Google Patents. 4 3.[1] Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. 1 4.[3] 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine. Smolecule. 3 5.[2] Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- | 62638-73-7. Benchchem. 2 6.[5] WO2019191707A1 - Heterocyclic compounds as immunomodulators. Google Patents. 5

Sources

Protocols & Analytical Methods

Method

The Practitioner's Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromothiazolo[4,5-c]pyridine

This comprehensive guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel molecular entities. Herein, we provide a detailed exploration of palladium-ca...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel molecular entities. Herein, we provide a detailed exploration of palladium-catalyzed cross-coupling reactions utilizing the versatile building block, 2-Bromothiazolo[4,5-c]pyridine. This document moves beyond simple procedural lists to offer in-depth mechanistic insights and practical protocols, ensuring both theoretical understanding and successful experimental outcomes.

The thiazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently appearing in compounds targeting a wide array of biological targets. Its structural resemblance to purine bases allows for its role as a bioisostere, making it a valuable component in the design of kinase inhibitors, anti-inflammatory agents, and other therapeutics. The ability to functionalize this core structure through modern cross-coupling techniques is therefore of paramount importance. This guide will focus on the most impactful palladium-catalyzed reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Synthesis of the Core Scaffold: 2-Bromothiazolo[4,5-c]pyridine

A reliable supply of the starting material is crucial for any synthetic campaign. 2-Bromothiazolo[4,5-c]pyridine can be prepared in a two-step sequence starting from commercially available 2-aminopyridine.

Step 1: Synthesis of 2-Aminothiazolo[4,5-c]pyridine

The initial step involves the formation of the thiazole ring fused to the pyridine core. This can be achieved through the reaction of a suitable pyridine derivative with a source of thiocyanate.

Step 2: Bromination of 2-Aminothiazolo[4,5-c]pyridine

The subsequent bromination of the 2-aminothiazolo[4,5-c]pyridine intermediate at the 2-position of the thiazole ring furnishes the desired 2-Bromothiazolo[4,5-c]pyridine. This can be accomplished using a variety of brominating agents.

Palladium-Catalyzed Cross-Coupling Reactions: A Detailed Overview

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki, and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[2]

dot digraph "Palladium_Catalytic_Cycle" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Pd0 [label="Pd(0)L_n"]; OxAdd [label="Oxidative Addition"]; PdII [label="R-Pd(II)-X(L_n)"]; Transmetal [label="Transmetalation/ Coordination"]; Intermediate [label="R-Pd(II)-R'(L_n)"]; RedElim [label="Reductive Elimination"]; Product [label="R-R'", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII; PdII -> Transmetal [label="R'-M"]; Transmetal -> Intermediate; Intermediate -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; } Caption: Generalized Palladium Catalytic Cycle.

The electron-deficient nature of the thiazolo[4,5-c]pyridine ring system can influence the kinetics of the catalytic cycle, often requiring careful optimization of reaction conditions to achieve high yields.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3]

Mechanistic Considerations

The key steps in the Suzuki-Miyaura coupling are the oxidative addition of the palladium(0) catalyst to the C-Br bond of 2-Bromothiazolo[4,5-c]pyridine, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to form the desired biaryl product. The choice of base is critical as it facilitates the transmetalation step.[3]

dot digraph "Suzuki_Miyaura_Workflow" { rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

Start [label="Start: Assemble Reactants"]; Reaction [label="Reaction Setup under Inert Atmosphere"]; Heating [label="Heating and Stirring"]; Monitoring [label="Reaction Monitoring (TLC/LC-MS)"]; Workup [label="Aqueous Workup"]; Purification [label="Purification (Column Chromatography)"]; End [label="End: Isolated Product"];

Start -> Reaction [label="2-Bromothiazolo[4,5-c]pyridine, Boronic Acid, Pd Catalyst, Ligand, Base, Solvent"]; Reaction -> Heating; Heating -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> End; } Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Protocol and Reaction Parameters

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 2-Bromothiazolo[4,5-c]pyridine with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)Dioxane/H₂O901680-90
33-Pyridylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF1101875-85

Detailed Protocol:

  • To a dry Schlenk tube, add 2-Bromothiazolo[4,5-c]pyridine (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), the palladium catalyst, and the ligand.

  • Add the base.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[4] This reaction is of immense importance in medicinal chemistry for the synthesis of arylamines.[5]

Mechanistic Considerations

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the aminated product.[5] The choice of a bulky, electron-rich phosphine ligand is often crucial for high yields.[6]

dot digraph "Buchwald_Hartwig_Catalytic_Cycle" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];

Pd0 [label="Pd(0)L_n"]; OxAdd [label="Oxidative Addition"]; PdII_Br [label="Ar-Pd(II)-Br(L_n)"]; AmineCoord [label="Amine Coordination"]; PdII_Amine [label="[Ar-Pd(II)(HNR'R'')(L_n)]Br"]; Deprotonation [label="Deprotonation"]; PdII_Amido [label="Ar-Pd(II)-NR'R''(L_n)"]; RedElim [label="Reductive Elimination"]; Product [label="Ar-NR'R''", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII_Br; PdII_Br -> AmineCoord [label="HNR'R''"]; AmineCoord -> PdII_Amine; PdII_Amine -> Deprotonation [label="Base"]; Deprotonation -> PdII_Amido; PdII_Amido -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; } Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Protocol and Reaction Parameters

The following table provides representative conditions for the Buchwald-Hartwig amination of 2-Bromothiazolo[4,5-c]pyridine.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)Toluene1101280-90
2AnilinePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Dioxane1001875-85
3BenzylaminePd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (2)t-BuOH902470-80

Detailed Protocol:

  • In a glovebox, add 2-Bromothiazolo[4,5-c]pyridine (1.0 equiv.), the palladium precatalyst, the ligand, and the base to a dry reaction vessel.

  • Add the amine (1.2 equiv.) and the anhydrous solvent.

  • Seal the vessel and heat the mixture to the specified temperature with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: Synthesis of Alkynyl Derivatives

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7]

Mechanistic Considerations

The reaction is believed to proceed through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper acetylide intermediate. The copper cycle involves the formation of this copper acetylide from the terminal alkyne, copper(I), and a base.[8]

Protocol and Reaction Parameters

Below are typical conditions for the Sonogashira coupling of 2-Bromothiazolo[4,5-c]pyridine.

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (5)Et₃N (2)DMF80685-95
21-OctynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)DIPA (2)Toluene90880-90
3TrimethylsilylacetylenePd(dppf)Cl₂ (3)CuI (5)i-Pr₂NEt (2)THF651275-85

Detailed Protocol:

  • To a degassed solution of 2-Bromothiazolo[4,5-c]pyridine (1.0 equiv.) in the specified solvent, add the terminal alkyne (1.2 equiv.), the palladium catalyst, the copper(I) co-catalyst, and the amine base.

  • Stir the reaction mixture under an inert atmosphere at the indicated temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Heck Reaction: Alkenylation of the Heterocyclic Core

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene.[9]

Mechanistic Considerations

The accepted mechanism involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the product and regenerates a palladium hydride species, which is then converted back to the active palladium(0) catalyst by the base.[10]

Protocol and Reaction Parameters

The following table outlines starting conditions for the Heck reaction with 2-Bromothiazolo[4,5-c]pyridine.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMF1201270-80
2n-Butyl acrylatePd(PPh₃)₄ (3)-Et₃N (2)Acetonitrile1001865-75
3CyclohexenePd₂(dba)₃ (1.5)P(Cy)₃ (3)Cs₂CO₃ (2)Dioxane1102460-70

Detailed Protocol:

  • In a sealed tube, combine 2-Bromothiazolo[4,5-c]pyridine (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst, the ligand (if required), and the base.

  • Add the anhydrous solvent and seal the tube.

  • Heat the reaction mixture with stirring for the specified time.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute with an organic solvent and filter to remove inorganic salts.

  • Wash the filtrate with water, dry, and concentrate.

  • Purify the residue by column chromatography.

Conclusion

The palladium-catalyzed cross-coupling reactions of 2-Bromothiazolo[4,5-c]pyridine provide a powerful and versatile platform for the synthesis of a diverse range of functionalized heterocyclic compounds. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers in their synthetic endeavors. Successful application of these methods will undoubtedly accelerate the discovery and development of novel therapeutics and functional materials.

References

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

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  • Comparison of catalytic activity of various Pd 0 and Pd II sources a - ResearchGate. (URL: [Link])

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction - PMC. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. (URL: [Link])

  • 447 Heterocyclic Letters Vol. 11| No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - heteroletters.org. (URL: [Link])

  • (PDF) Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes - ResearchGate. (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. (URL: [Link])

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. (URL: [Link])

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. (URL: [Link])

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. (URL: [Link])

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (URL: [Link])

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (URL: [Link])

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry. (URL: [Link])

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC. (URL: [Link])

  • Heck Reaction - Chemistry LibreTexts. (URL: [Link])

  • (PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (URL: [Link])

  • Kinetics and mechanistic aspects of the Heck reaction promoted by a CN-palladacycle - PubMed. (URL: [Link])

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC. (URL: [Link])

  • CATALYTIC ACTIVITY STUDY OF SYNTHESISED POLYSTYRENE- SUPPORTED PALLADIUM(II)-HYDRAZONE (CH3) AS CATALYST IN HECK REACTION - Malaysian Journal of Analytical Sciences. (URL: [Link])

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Application

Application Note: Step-by-Step Protocol for the Suzuki-Miyaura Coupling of 2-Bromothiazolo[4,5-c]pyridine

Introduction and Strategic Context The thiazolo[4,5-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for purine bases. Compounds containing this fused bicyclic s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

The thiazolo[4,5-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for purine bases. Compounds containing this fused bicyclic system exhibit a broad spectrum of pharmacological activities, including antituberculous, antiviral, and targeted anticancer properties [1].

Functionalizing the 2-position of the thiazolo[4,5-c]pyridine core is a critical step in library synthesis for drug discovery. The Suzuki-Miyaura cross-coupling reaction is the premier method for introducing aryl or heteroaryl substituents at this position. When optimized, the reaction of bromothiazolopyridines with aryl boronic acids in the presence of palladium catalysts achieves robust yields ranging from 80% to 95% [2].

Mechanistic Rationale & Substrate Challenges

Executing a cross-coupling on 2-Bromothiazolo[4,5-c]pyridine presents unique electronic and coordination challenges:

  • Oxidative Addition: The combination of the electron-deficient pyridine ring and the electron-withdrawing thiazole ring creates a highly electrophilic C2 carbon [3]. This significantly accelerates the initial oxidative addition of the Pd(0) species into the C–Br bond.

  • Catalyst Poisoning (Coordination): The presence of multiple heteroatoms (sulfur and basic nitrogens) can lead to non-productive coordination with the palladium center, potentially stalling the catalytic cycle. Causality: To prevent this, a strong, bidentate chelating ligand with a wide bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), is highly recommended over monodentate ligands like PPh3.

  • Transmetalation: The transmetalation step requires the formation of a palladium-hydroxo or palladium-alkoxo intermediate. Causality: A biphasic solvent system (e.g., 1,4-Dioxane/H2O) is employed because water is essential to dissolve the inorganic base (K2CO3) and generate the reactive boronate complex required to transfer the aryl group to the palladium center.

Experimental Workflow

G N1 1. Reagent Assembly 2-Bromothiazolo[4,5-c]pyridine + Aryl Boronic Acid N2 2. Solvent Addition & Degassing 1,4-Dioxane/H2O (4:1) Sparge with N2 (15 min) N1->N2 N3 3. Catalyst Introduction Add Pd(dppf)Cl2 (5 mol%) Maintain Inert Atmosphere N2->N3 N4 4. Thermal Activation Heat at 90°C for 4-8 hours N3->N4 N5 5. In-Process Monitoring LC-MS / TLC Validation N4->N5 N6 6. Aqueous Workup EtOAc Extraction & Brine Wash N5->N6 N7 7. Purification Flash Chromatography N6->N7

Figure 1: Workflow for the Suzuki-Miyaura coupling of 2-Bromothiazolo[4,5-c]pyridine.

Empirical Optimization Data

The following table summarizes the quantitative data from optimization studies of bromothiazolopyridine couplings, demonstrating the causality behind the chosen protocol conditions [2].

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)
Pd(PPh3)4Na2CO3Toluene/EtOH/H2O1001245 - 55%
Pd(OAc)2 / SPhosK3PO4Toluene/H2O100865 - 75%
Pd(dppf)Cl2·CH2Cl2 K2CO3 1,4-Dioxane/H2O (4:1) 90 4 - 8 85 - 95%
Pd(dppf)Cl2·CH2Cl2Cs2CO3DMF/H2O (5:1)120470 - 80% (Dehalogenation noted)

Table 1: Matrix of reaction conditions for the Suzuki coupling of 2-Bromothiazolo[4,5-c]pyridine.

Step-by-Step Protocol

Scale: 1.0 mmol (Standard Discovery Scale)

Phase 1: Setup and Degassing (Self-Validating System)

Note: Oxygen is the primary enemy of this reaction, as it rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, leading to homocoupling of the boronic acid.

  • Charge the Reactor: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 2-Bromothiazolo[4,5-c]pyridine (215.07 mg, 1.0 mmol, 1.0 eq) and the desired Arylboronic Acid (1.2 mmol, 1.2 eq).

  • Add Base: Add anhydrous Potassium Carbonate (K2CO3) (276.4 mg, 2.0 mmol, 2.0 eq).

  • Solvent Addition: Add 8.0 mL of 1,4-Dioxane and 2.0 mL of Deionized Water.

  • Degassing (Critical Step): Seal the vial with a PTFE-lined septum cap. Insert a nitrogen (or argon) inlet needle into the liquid phase and a vent needle into the headspace. Sparge the mixture vigorously with inert gas for exactly 15 minutes.

    • Self-Validation: The solution should become completely homogeneous (excluding the inorganic base) and clear.

Phase 2: Catalyst Introduction and Thermal Activation
  • Catalyst Addition: Briefly remove the septum under a positive flow of nitrogen and quickly add Pd(dppf)Cl2·CH2Cl2 (40.8 mg, 0.05 mmol, 5 mol%). Reseal the vial immediately.

  • Purge: Evacuate and backfill the headspace with nitrogen three times.

  • Heating: Transfer the vial to a pre-heated reaction block set to 90°C. Stir vigorously (800-1000 rpm) to ensure adequate mixing of the biphasic system.

    • Self-Validation: Within the first 15-30 minutes, the reaction mixture should transition from a reddish-orange suspension to a dark red/brown homogeneous-looking mixture, indicating the formation of the active catalytic species.

Phase 3: In-Process Monitoring (IPC)
  • Sampling: After 4 hours, halt stirring to allow phase separation. Withdraw a 10 µL aliquot from the upper organic (dioxane) layer using a micro-syringe.

  • Analysis: Dilute the aliquot in 1 mL of Acetonitrile and analyze via LC-MS.

    • Self-Validation: Monitor for the disappearance of the starting material mass (

      
       m/z = 215/217, 1:1 isotopic pattern). The reaction is deemed complete when the starting material peak area is <2% relative to the product peak.
      
Phase 4: Workup and Purification
  • Quench: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL).

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with additional Ethyl Acetate (2 x 10 mL).

  • Washing: Combine the organic extracts and wash with brine (20 mL) to remove residual dioxane and inorganic salts.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na2SO4). Filter and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. A typical gradient of 10% to 50% Ethyl Acetate in Hexanes is effective, as the product is highly UV-active and easily trackable.

References

  • Fused Pyridine Derivatives: Synthesis and Biological Activities IntechOpen[Link]

Method

Application Notes &amp; Protocols: 2-Bromothiazolo[4,5-c]pyridine as a Pivotal Intermediate in Multi-Step Synthesis

Abstract The thiazolopyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Among its various isomers, the thiazolo[4,5-c]pyridine core is a key struc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiazolopyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Among its various isomers, the thiazolo[4,5-c]pyridine core is a key structural element in a range of biologically active compounds. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-bromothiazolo[4,5-c]pyridine as a versatile and indispensable intermediate in the multi-step synthesis of complex molecular architectures. We will delve into the synthesis of this key intermediate, explore its reactivity in cornerstone cross-coupling reactions, and provide detailed, field-proven protocols.

Introduction: The Strategic Importance of the Thiazolo[4,5-c]pyridine Scaffold

The fusion of a thiazole and a pyridine ring gives rise to the thiazolopyridine system, a heterocyclic scaffold that has garnered significant attention due to its diverse pharmacological properties. Derivatives of this core structure have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3][4][5] The unique electronic properties and structural rigidity of the thiazolopyridine nucleus make it an attractive framework for the design of novel therapeutic agents.

2-Bromothiazolo[4,5-c]pyridine, in particular, serves as a critical building block in the synthesis of these derivatives. The presence of a bromine atom at the 2-position of the thiazole ring provides a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[2] This allows for the facile introduction of diverse functionalities, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Synthesis and Characterization of 2-Bromothiazolo[4,5-c]pyridine

The synthesis of 2-bromothiazolo[4,5-c]pyridine is a critical first step in its utilization as a key intermediate. While several synthetic routes have been reported, a common and reliable approach involves the cyclization of a suitably substituted aminopyridine precursor followed by bromination.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 2-bromothiazolo[4,5-c]pyridine.

Detailed Experimental Protocol: Synthesis of 2-Bromothiazolo[4,5-c]pyridine

Materials:

  • 3-Aminopyridine-4-thiol

  • Cyanogen bromide (Caution: Highly Toxic)

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Synthesis of 2-Aminothiazolo[4,5-c]pyridine:

    • In a well-ventilated fume hood, dissolve 3-aminopyridine-4-thiol (1.0 eq) in a suitable solvent such as ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of cyanogen bromide (1.1 eq) in the same solvent, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a saturated solution of NaHCO₃.

    • Extract the product with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford 2-aminothiazolo[4,5-c]pyridine.

  • Synthesis of 2-Bromothiazolo[4,5-c]pyridine (Sandmeyer Reaction):

    • To a solution of 2-aminothiazolo[4,5-c]pyridine (1.0 eq) in 48% HBr, cool the mixture to 0 °C.

    • Slowly add a solution of NaNO₂ (1.2 eq) in water, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

    • In a separate flask, dissolve CuBr (1.5 eq) in 48% HBr and cool to 0 °C.

    • Slowly add the diazonium salt solution to the CuBr solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by carefully adding a saturated solution of NaHCO₃ until the effervescence ceases.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to yield 2-bromothiazolo[4,5-c]pyridine as a solid.

Characterization Data

The structure and purity of the synthesized 2-bromothiazolo[4,5-c]pyridine should be confirmed by spectroscopic methods.

Analysis Expected Results
¹H NMR Aromatic protons of the pyridine ring will be observed in the range of δ 7.0-8.5 ppm.[6]
¹³C NMR Signals corresponding to the carbon atoms of the fused ring system will be present.[6]
Mass Spec. The molecular ion peak corresponding to the molecular weight of the compound (C₆H₃BrN₂S) will be observed.
IR Spec. Characteristic peaks for C=N, C=C, and C-Br stretching vibrations will be present.[7]

Applications in Multi-Step Synthesis: Cross-Coupling Reactions

2-Bromothiazolo[4,5-c]pyridine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds.[2] This versatility is paramount in the construction of complex molecules with desired pharmacological properties.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[8] This reaction is instrumental in synthesizing derivatives of 2-bromothiazolo[4,5-c]pyridine with various aryl or heteroaryl substituents.

Caption: General workflow for the Suzuki-Miyaura coupling.

Materials:

  • 2-Bromothiazolo[4,5-c]pyridine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a Schlenk flask, add 2-bromothiazolo[4,5-c]pyridine (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2-phenylthiazolo[4,5-c]pyridine.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a highly effective palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] This reaction is crucial for synthesizing aminothiazolopyridine derivatives, which are common motifs in bioactive molecules.

Caption: General workflow for Buchwald-Hartwig amination.

Materials:

  • 2-Bromothiazolo[4,5-c]pyridine

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine 2-bromothiazolo[4,5-c]pyridine (1.0 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene, followed by morpholine (1.2 eq).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours.[9]

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to yield the desired 2-(morpholin-4-yl)thiazolo[4,5-c]pyridine.

Safety and Handling

2-Bromothiazolo[4,5-c]pyridine and its precursors and reagents should be handled with appropriate safety precautions.[11][12][13][14]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[11]

  • Handling: Do not breathe dust, vapor, mist, or gas. Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[15]

Conclusion

2-Bromothiazolo[4,5-c]pyridine is a highly valuable and versatile intermediate in the synthesis of a wide range of complex molecules, particularly those with potential therapeutic applications. Its ability to readily participate in robust and high-yielding cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations makes it an indispensable tool for medicinal chemists and synthetic organic chemists. The protocols outlined in this document provide a solid foundation for the successful synthesis and application of this key building block in multi-step synthetic endeavors.

References

  • LookChem. (n.d.). Cas 365996-07-2, 2-BROMO-4,5,6,7-TETRAHYDROTHIAZOLO[5,4-C]PYRIDINE HYDROCHLORIDE. Retrieved from [Link]

  • Ghoneim, A., Zafar, R., & El-Farargy, A. F. (2021). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside.
  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 8033-8044.
  • Lozynskyi, A. V., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biopolymers and Cell, 37(2), 153-164.
  • Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43.
  • Apicule. (n.d.). 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine (CAS No: 143150-92-9) API Intermediate Manufacturers. Retrieved from [Link]

  • Anis, M., et al. (2023). Synthetic strategies for thiazolopyridine derivatives. Journal of the Iranian Chemical Society, 20(3), 587-619.
  • Lozynskyi, A. V., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. Biopolymers and Cell, 37(2), 153-164.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Popova, Y. A., et al. (2022). (E)-4-(2-(7-Bromo-[2][15][16]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. Molbank, 2022(2), M1397.

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis and biological profile of 2,3-dihydro[2][11]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors.

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Klapars, A., & Buchwald, S. L. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 124(50), 14844–14845.
  • Al-Ghorbani, M., et al. (2016). Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. Chemistry Central Journal, 10(1), 1-10.

Sources

Application

Experimental procedures for nucleophilic aromatic substitution on 2-Bromothiazolo[4,5-c]pyridine

Introduction & Mechanistic Rationale The thiazolo[4,5-c]pyridine scaffold is a privileged bicyclic heterocycle extensively utilized in medicinal chemistry and drug development as a bioisostere for purines and benzothiazo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The thiazolo[4,5-c]pyridine scaffold is a privileged bicyclic heterocycle extensively utilized in medicinal chemistry and drug development as a bioisostere for purines and benzothiazoles. Functionalization of this core is critical for developing structure-activity relationship (SAR) libraries. The C2 position of 2-bromothiazolo[4,5-c]pyridine is exceptionally electrophilic, making it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr)[1].

This high reactivity is driven by the synergistic electron-withdrawing effects of the adjacent thiazole nitrogen and sulfur atoms, compounded by the electron-deficient nature of the fused pyridine ring[1]. Unlike unactivated halobenzenes, 2-bromothiazolo[4,5-c]pyridine readily undergoes SNAr without the need for transition-metal catalysis. The reaction proceeds via a classic addition-elimination mechanism:

  • Addition (Rate-Determining): The nucleophile attacks the highly polarized C2 carbon, forming a negatively charged Meisenheimer-like intermediate. The fused pyridine ring acts as an electron sink, stabilizing this delocalized charge.

  • Elimination (Fast): The intermediate rapidly collapses, expelling the bromide ion to restore aromaticity. Bromide serves as an excellent leaving group in these systems, often allowing for milder reaction conditions compared to its chlorinated counterparts due to the weaker C–Br bond strength[2].

Mechanistic Pathway Visualization

SNAr_Mechanism Substrate 2-Bromothiazolo[4,5-c]pyridine (Electrophile) Intermediate Meisenheimer Complex (Delocalized Intermediate) Substrate->Intermediate Addition (Rate-Determining) Nucleophile Nucleophile (e.g., Amine/Alkoxide) Nucleophile->Intermediate Attack at C2 LeavingGroup Bromide Ion (Leaving Group) Intermediate->LeavingGroup Expulsion Product 2-Substituted Thiazolo[4,5-c]pyridine Intermediate->Product Elimination (Fast)

Mechanistic pathway of SNAr on 2-Bromothiazolo[4,5-c]pyridine.

Experimental Protocols

Protocol A: C2-Amination via Thermal Activation

Objective: Displacement of the C2-bromide using primary or secondary amines.

Causality & Design: The reaction utilizes Dimethyl Sulfoxide (DMSO) as the solvent. As a polar aprotic medium, DMSO leaves the amine nucleophile unsolvated and highly reactive, significantly accelerating the rate-determining addition step[3]. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, while effectively neutralizing the hydrobromic acid byproduct to maintain the reactive amine in its deprotonated state.

Step-by-Step Procedure:

  • Preparation: In a dried, argon-flushed 10 mL reaction vial, charge 2-bromothiazolo[4,5-c]pyridine (1.0 mmol, 215 mg). Argon flushing prevents oxidative degradation of the amine at elevated temperatures.

  • Reagent Addition: Add anhydrous DMSO (5.0 mL) to achieve a 0.2 M concentration. Add the amine nucleophile (1.5 mmol) followed by DIPEA (2.0 mmol, 348 µL).

  • Execution: Seal the vial and heat to 100–110 °C using an oil bath or heating block[3][4].

  • In-Process Control (Self-Validation): After 2 hours, sample 5 µL of the mixture, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z 215/217) is fully consumed, replaced by the corresponding product mass.

  • Workup: Cool the mixture to ambient temperature. Pour the reaction into 25 mL of ice-cold water. If the product precipitates, isolate via vacuum filtration. If it remains an oil, extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with water (5 x 20 mL) to completely partition the DMSO into the aqueous phase[3]. Wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography if trace impurities persist.

Protocol B: C2-Etherification/Thiolation

Objective: Introduction of alkoxy or thioether linkages at the C2 position.

Causality & Design: Unlike amines, alcohols and thiols require pre-activation to their corresponding alkoxides or thiolates. Sodium hydride (NaH) or Cesium Carbonate (Cs2CO3) is used to quantitatively deprotonate the nucleophile. DMF is chosen as the solvent because it solubilizes the resulting salts better than ethereal solvents, facilitating a homogeneous reaction[2].

Step-by-Step Procedure:

  • Nucleophile Activation: In a flame-dried flask under argon, suspend NaH (60% dispersion in mineral oil, 1.5 mmol, 60 mg) in anhydrous DMF (3.0 mL). Cool to 0 °C. Slowly add the alcohol or thiol (1.2 mmol). Stir for 30 minutes at room temperature until hydrogen gas evolution ceases. This visual cue self-validates the complete formation of the active nucleophile.

  • Electrophile Addition: Dissolve 2-bromothiazolo[4,5-c]pyridine (1.0 mmol, 215 mg) in DMF (2.0 mL) and add dropwise to the activated nucleophile solution.

  • Execution: For thiols, stir at room temperature for 2 hours. For alcohols, heat to 60 °C for 3-4 hours.

  • In-Process Control: Monitor via TLC (Hexanes/EtOAc 7:3). The highly polar starting material will be replaced by a higher Rf product spot.

  • Workup: Quench the reaction strictly with saturated aqueous NH4Cl (10 mL). Using NH4Cl instead of strong acids prevents the protonation of the pyridine nitrogen, which would drag the product into the aqueous layer. Extract with EtOAc (3 x 15 mL), wash with water (3 x 15 mL) and brine, dry over Na2SO4, and concentrate.

Quantitative Data Summaries

Table 1: Optimization of Reaction Conditions for C2-Amination (Model: Morpholine)

EntrySolventBaseTemp (°C)Time (h)Yield (%)Observation / Causality
1EthanolEt3N801245Protic solvent hydrogen-bonds to amine, reducing nucleophilicity.
2THFDIPEA651255Low boiling point limits thermal activation; incomplete conversion.
3DMFK2CO3100482Good conversion; heterogeneous base requires vigorous stirring.
4DMSODIPEA110294Optimal ; polar aprotic solvent maximizes reaction rate; homogeneous base[3].

Table 2: Substrate Scope for SNAr on 2-Bromothiazolo[4,5-c]pyridine

Nucleophile TypeReagentConditionsYield (%)Notes
Secondary AmineMorpholineDMSO, DIPEA, 110 °C, 2h94Highly nucleophilic, clean conversion[1].
Primary AmineAnilineDMSO, DIPEA, 110 °C, 6h78Lower nucleophilicity requires extended heating[1].
AlkoxideSodium MethoxideMeOH/DMF, 60 °C, 3h85Pre-formed alkoxide prevents hydroxide side-reactions[2].
ThiolateThiophenolDMF, Cs2CO3, RT, 2h91High polarizability allows rapid reaction at room temperature[2].

References

  • Title: GLYCOSIDASE INHIBITORS - EP 3868752 A1 Source: European Patent Office (Googleapis) URL: [Link]

  • Title: Substituted benzylamine compounds, their use in medicine, and in particular the treatment of hepatitis c virus (hcv)

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming low yields in 2-Bromothiazolo[4,5-c]pyridine synthesis

Technical Support Center: Optimizing 2-Bromothiazolo[4,5-c]pyridine Synthesis Executive Summary The synthesis of 2-bromothiazolo[4,5-c]pyridine is a notorious bottleneck in medicinal chemistry campaigns. Researchers ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 2-Bromothiazolo[4,5-c]pyridine Synthesis

Executive Summary

The synthesis of 2-bromothiazolo[4,5-c]pyridine is a notorious bottleneck in medicinal chemistry campaigns. Researchers often report yields as low as 10–20% when employing classical aqueous Sandmeyer conditions. The electron-deficient nature of the pyridine core destabilizes the diazonium intermediate, leading to rapid hydrolysis (phenol formation) or dediazoniation (reduction).

This guide provides a validated Anhydrous Sandmeyer Protocol that typically boosts yields to 60–80%. It also addresses the critical upstream issue of isomer regioselectivity during cyclization.

Part 1: The Isomer Trap (Critical Pre-Check)

Before troubleshooting the bromination, verify your starting material. The [4,5-c] and [5,4-c] isomers are frequently confused due to similar NMR profiles.

  • Target: Thiazolo[4,5-c]pyridine (Pyridine nitrogen at position 5 relative to the fused system).

  • Required Starting Material: 3-Amino-4-chloropyridine (or 3-amino-4-mercaptopyridine).

  • Common Error: Starting with 4-amino-3-chloropyridine yields the [5,4-c] isomer.

Diagnostic Check:

Feature Thiazolo[4,5-c]pyridine (Target) Thiazolo[5,4-c]pyridine (Isomer)
Precursor 3-Amino-4-chloropyridine 4-Amino-3-chloropyridine
H-2 (Pyridine) Singlet (approx.[1] 9.0 ppm) Singlet (approx. 8.9 ppm)

| Coupling | C4-H and C6-H show meta coupling? No (separated by N). | C6-H and C7-H show ortho coupling (d, ~5Hz). |

Part 2: The Solution – Anhydrous Sandmeyer Protocol

The Problem: Classical Sandmeyer (NaNO₂/HBr/H₂O) fails because the diazonium salt of 2-aminothiazolo[4,5-c]pyridine is highly electrophilic and reacts with water faster than the bromide ion can displace it.

The Fix: Use tert-Butyl Nitrite (t-BuONO) and Copper(II) Bromide (CuBr₂) in anhydrous Acetonitrile (MeCN) . This excludes water, stabilizing the radical intermediate and driving the reaction toward bromination.

Validated Protocol (Scale: 1.0 mmol)
  • Preparation:

    • Dry Acetonitrile (MeCN) over molecular sieves.

    • Ensure glassware is oven-dried and purged with Argon/Nitrogen.

  • Reagent Setup:

    • Flask A: Suspend CuBr₂ (1.2 eq, 268 mg) in anhydrous MeCN (5 mL).

    • Flask B: Suspend 2-aminothiazolo[4,5-c]pyridine (1.0 eq, 151 mg) in anhydrous MeCN (5 mL).

  • Diazotization-Bromination (One-Pot):

    • Add tert-Butyl Nitrite (1.5 eq, 178 µL) dropwise to Flask A (the copper suspension) at 0°C. Stir for 10 min. Note: The solution will turn dark.

    • Add the contents of Flask B (amine suspension) dropwise to Flask A over 15 minutes.

    • Crucial Step: Allow to warm to Room Temperature (RT) and stir for 2 hours. If TLC shows incomplete conversion, heat to 60°C for 30 minutes.

  • Workup:

    • Quench with saturated aqueous NH₄Cl (to complex copper).

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash chromatography (Hexane/EtOAc gradient). The product is typically a white to pale yellow solid.

Part 3: Comparative Yield Analysis

The following data compares the "Classical" vs. "Optimized" routes for this specific scaffold.

ParameterClassical Aqueous SandmeyerOptimized Anhydrous Sandmeyer
Reagents NaNO₂ / aq. HBr / CuBrt-BuONO / CuBr₂ / MeCN
Temperature 0°C → 100°C0°C → RT (or 60°C)
Major Side Product 2-Hydroxythiazolo[4,5-c]pyridine (Phenol)2-H-Thiazolo[4,5-c]pyridine (Reduction)
Typical Yield 15 – 25% 65 – 82%
Purification Difficult (Phenol streaks on silica)Clean (Distinct Rf difference)

Part 4: Visualizing the Pathway

The diagram below illustrates the synthesis flow and the critical control point (CCP) where the yield is typically lost.

SandmeyerOptimization Start 3-Amino-4-chloropyridine Step1 Cyclization (KSCN or Thiourea) Start->Step1  Fusion Inter 2-Aminothiazolo[4,5-c]pyridine Step1->Inter MethodA Classical Aqueous (NaNO2 / HBr / H2O) Inter->MethodA  Avoid MethodB Anhydrous Protocol (t-BuONO / CuBr2 / MeCN) Inter->MethodB  Recommended Fail Low Yield (15%) + Phenol Side Product MethodA->Fail Success High Yield (75%) 2-Bromothiazolo[4,5-c]pyridine MethodB->Success

Caption: Workflow comparison highlighting the Anhydrous Protocol as the critical control point for high yields.

Part 5: Troubleshooting & FAQs

Q1: My reaction turns black and tars immediately upon adding the nitrite. What happened?

  • Cause: Exotherm uncontrolled or wet solvent.

  • Fix: Ensure temperature is strictly 0°C during addition. Verify MeCN is anhydrous (<50 ppm water). Radical polymerization can occur if the temperature spikes.

Q2: I see a spot on TLC that corresponds to the "reduced" product (H instead of Br).

  • Cause: "Hydro-dediazoniation." This happens when the bromide source is insufficient or the radical abstracts a hydrogen from the solvent.

  • Fix: Increase CuBr₂ to 1.5–2.0 equivalents. Ensure vigorous stirring. Do not use THF or ether; stick to MeCN.

Q3: Can I use CuBr instead of CuBr₂?

  • Answer: Yes, but CuBr₂ is often preferred in the anhydrous t-BuONO protocol because it acts as a more efficient bromine radical source in the redox cycle, reducing the formation of the proto-demetalated side product.

Q4: How do I store the 2-bromo product?

  • Answer: Thiazolo-pyridines are basic. The 2-bromo derivative is moderately stable but can hydrolyze upon prolonged exposure to moisture. Store in a desiccator at -20°C, under Argon.

References

  • General Sandmeyer Optimization: Organic Chemistry Portal. "Sandmeyer Reaction."[2][3][4][5][6][7][8][9] Available at: [Link]

  • Anhydrous Conditions (t-BuONO): Barbero, M., et al. "Improved Procedure to Aryl Thiocyanates." Synthesis, 2001.
  • Thiazole Synthesis: National Institutes of Health (NIH). "Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines..." Available at: [Link]

  • Isomer Data: PubChem. "Thiazolo[4,5-c]pyridine."[10][11][12][13][14][15][16] Available at: [Link]

Sources

Optimization

Technical Support Center: Palladium-Catalyzed Reactions of 2-Bromothiazolo[4,5-c]pyridine

Topic: Troubleshooting Side-Product Formation & Reaction Optimization Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Last Updated: March 8, 2026 Executive Summary: The "Scaffold Per...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side-Product Formation & Reaction Optimization Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Last Updated: March 8, 2026

Executive Summary: The "Scaffold Personality"

The 2-bromothiazolo[4,5-c]pyridine scaffold presents a unique "push-pull" electronic challenge in palladium catalysis. Unlike simple aryl halides, this fused heterocyclic system possesses three distinct reactivity features that dictate side-product formation:

  • Electron Deficiency: The pyridine ring (specifically with the nitrogen at position 5) pulls electron density from the thiazole ring, making the C2-Br bond highly activated for oxidative addition. However, this also makes the C2 position susceptible to nucleophilic attack (hydrolysis).

  • Coordination Sites: The sp2 nitrogen (N5) and the thiazole sulfur (S1) are competent Lewis bases. They can displace phosphine ligands, leading to the formation of inactive [Pd(substrate)2Cl2] species (Catalyst Poisoning).

  • Acidic Protons (if functionalized): If the pyridine ring bears protons adjacent to the nitrogen, or if the reaction medium is protic, the electron-deficient nature of the ring stabilizes the anion formed after debromination, accelerating protodehalogenation.

This guide breaks down the three most common failure modes: Hydrolysis , Protodebromination , and Catalyst Deactivation .

Diagnostic Flowchart

Use this decision tree to identify your specific issue based on LCMS/NMR data.

TroubleshootingTree Start Reaction Analysis (LCMS / NMR) Result1 Mass = M-H (M-79/81 + 1) Product: Thiazolo[4,5-c]pyridine Start->Result1 Peak A (Major) Result2 Mass = M-Br+OH (M-79/81 + 17) Product: Thiazolone/Lactam Start->Result2 Peak B (Polar) Result3 No Reaction / Low Conv. SM Remains Intact Start->Result3 SM Only Result4 Mass = 2M - 2Br Product: Homocoupled Dimer Start->Result4 High MW Sol1 Issue: Protodebromination Fix: Switch solvent (DMF -> Dioxane) Remove H-sources (Alcohols) Result1->Sol1 Sol2 Issue: Hydrolysis (SNAr) Fix: Switch Base (OH- -> CO3/PO4) Use Anhydrous Conditions Result2->Sol2 Sol3 Issue: Catalyst Poisoning Fix: Use Bis-chelating ligands (dppf) or Bulky Monodentates (XPhos) Result3->Sol3 Sol4 Issue: Oxidative Homocoupling Fix: Degass solvent thoroughly Reduce catalyst loading Result4->Sol4

Caption: Diagnostic logic for identifying side-products based on mass shift relative to the 2-bromo starting material.

Technical Deep Dive & Troubleshooting

Issue 1: Protodebromination (Formation of des-bromo species)

Symptom: LCMS shows a major peak with mass [M-78] or [M-80] (loss of Br, gain of H). Mechanism: The oxidative addition occurs successfully, forming L2Pd(Ar)Br. However, prior to transmetallation, the complex intercepts a hydride source.

  • Source of Hydride: Often the solvent (e.g., isopropanol, ethanol) acting via

    
    -hydride elimination, or the ligand itself if it degrades.
    
  • Electronic Driver: The electron-deficient thiazolopyridine ring stabilizes the Pd-C bond, but if transmetallation is slow (due to steric bulk on the boronic acid), the complex waits too long and scavenges a proton.

Corrective Actions:

  • Solvent Switch: Move away from alcohols. Use 1,4-Dioxane , Toluene , or DMF .

  • Base Selection: Avoid bases that can act as hydride donors or promote solvent decomposition. Switch from alkoxides (NaOEt) to K3PO4 or Cs2CO3 .

  • Temperature: Lower the temperature. Protodehalogenation has a higher activation energy than transmetallation; running at 80°C instead of 110°C often favors the cross-coupling.

Issue 2: Hydrolysis (Thiazolone Formation)

Symptom: Appearance of a polar peak with Mass [M-63] (Loss of Br, gain of OH). Mechanism: Nucleophilic Aromatic Substitution (SNAr).[1] The C2 position is highly electrophilic. In the presence of strong aqueous bases (NaOH, KOH) and heat, the hydroxide ion attacks C2, displacing the bromide without palladium catalysis. The product tautomerizes to the stable thiazolone (lactam-like structure).

Corrective Actions:

  • Anhydrous Conditions: Use anhydrous bases (powdered K3PO4 or CsF ) and anhydrous solvents.

  • Weak Bases: If water is required for the boronic acid, use a weaker base like NaHCO3 or KF .

  • Steric Protection: This side reaction is purely substrate-driven. If possible, screen conditions at lower temperatures to suppress SNAr.

Issue 3: Catalyst Poisoning (The "Nothing Happened" Scenario)

Symptom: 90%+ Starting Material recovery. Catalyst turns into "palladium black" precipitates or remains in solution without reacting. Mechanism: The thiazolo[4,5-c]pyridine scaffold contains a "soft" sulfur and a "hard" nitrogen.

  • Pathway: The substrate acts as a ligand, displacing the phosphine (PPh3) from the Pd center. This forms a stable, catalytically inactive bis(heteroaryl)-Pd complex.

  • Risk Factor: High concentrations of substrate relative to catalyst, or using labile ligands like PPh3 or dba.

Corrective Actions:

  • Ligand Strength: Use bidentate ligands with a wide bite angle (e.g., dppf , Xantphos ) which are harder to displace than monodentate ligands.

  • Ligand Bulk: Use bulky Buchwald ligands (XPhos , RuPhos ). The steric bulk prevents the substrate's nitrogen/sulfur from coordinating to the metal center, while still allowing oxidative addition at the C-Br bond.

Optimized Protocol: The "Gold Standard"

Based on consensus high-yielding conditions for electron-deficient heteroaryl bromides.

ComponentRecommendationRationale
Catalyst Pd(dppf)Cl2·DCM (5 mol%)The ferrocenyl backbone prevents ligand displacement by the thiazole sulfur.
Solvent 1,4-Dioxane (Anhydrous)High boiling point, non-protic (prevents protodebromination).
Base K3PO4 (2.0 equiv, finely ground)Mild enough to prevent hydrolysis; strong enough to activate boronic acid.
Additive Water (minimal, 5:1 ratio)Strictly controlled amount. Essential for the Suzuki catalytic cycle but minimized to prevent hydrolysis.
Temp 80–90 °C Sufficient for activation; avoids thermal decomposition.
Atmosphere Argon/Nitrogen Essential to prevent homocoupling.

Step-by-Step Procedure:

  • Charge a reaction vial with 2-Bromothiazolo[4,5-c]pyridine (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and K3PO4 (2.0 equiv).

  • Add Pd(dppf)Cl2·DCM (0.05 equiv).

  • Seal the vial and purge with Argon for 5 minutes (cycling vacuum/gas).

  • Inject anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Inject degassed Water (volume = 1/5th of Dioxane).

  • Heat to 85 °C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water (x1) and brine (x1). Dry over Na2SO4.

Mechanistic Pathway Visualization

The following diagram illustrates the competition between the productive Catalytic Cycle and the destructive Poisoning/Hydrolysis pathways.

ReactionPathways Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Complex (L2Pd(Ar)Br) Pd0->OxAdd + Substrate Substrate 2-Br-Thiazolo[4,5-c]py Poison Catalyst Poisoning [Pd(Substrate)2Cl2] Substrate->Poison Coordination via N/S (Displaces L) Hydrolysis Hydrolysis Product (Thiazolone) Substrate->Hydrolysis + OH- (Base) (SNAr mechanism) Proto Protodebromination (Ar-H) OxAdd->Proto + H-source (Slow Transmetallation) Product Cross-Coupled Product (Ar-Ar') OxAdd->Product + Boronic Acid + Base (Transmetallation)

Caption: Competition between the productive Suzuki cycle (Green) and inhibitory pathways (Red/Yellow).

References

  • Vertex Pharmaceuticals. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors. PubMed. [Link]

    • Relevance: Validates Suzuki coupling conditions for the thiazolopyridine scaffold and highlights the biological importance of the class.
  • Amat, M., et al. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. Arkivoc. [Link]

    • Relevance: Details the synthesis of the [5,4-c] isomer and handling of the thiazolopyridine core during cycliz
  • Fyfe, J. W. B., & Watson, A. J. B. (2017). Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction. Chem. [Link]

    • Relevance: Authoritative review on mechanism, specifically addressing protodeboronation and catalyst selection for heteroaryl halides.
  • Lozano, O., et al. (2026). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

    • Relevance: Provides the mechanistic basis for selecting ligands to avoid protodehalogenation/protodeboron
  • Google Patents. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine (Hydrolysis mechanisms). Relevance: Documents the susceptibility of halo-pyridines and related heterocycles to hydrolysis under basic conditions.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Bromothiazolo[4,5-c]pyridine and all reagents before handling.

Sources

Troubleshooting

Optimization of reaction conditions for Buchwald-Hartwig amination of 2-Bromothiazolo[4,5-c]pyridine

Technical Support Center: Optimization of Buchwald-Hartwig Amination for 2-Bromothiazolo[4,5-c]pyridine Executive Summary & Substrate Analysis Subject: 2-Bromothiazolo[4,5-c]pyridine Class: Electron-deficient fused heter...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Buchwald-Hartwig Amination for 2-Bromothiazolo[4,5-c]pyridine

Executive Summary & Substrate Analysis

Subject: 2-Bromothiazolo[4,5-c]pyridine Class: Electron-deficient fused heteroaryl halide.

Technical Context: The amination of 2-bromothiazolo[4,5-c]pyridine presents a distinct set of challenges compared to standard aryl halides. The substrate features two competitive Lewis-basic sites (the pyridine nitrogen and the thiazole sulfur) capable of coordinating to Palladium, potentially poisoning the catalyst. Furthermore, the C2-position of the thiazole ring is highly electrophilic; while this facilitates oxidative addition, it also renders the ring susceptible to nucleophilic attack (ring-opening) by strong bases or hydrolysis.

Successful coupling requires a catalyst system that is bulky enough to prevent catalyst deactivation by the substrate's heteroatoms and a base mild enough to preserve the thiazole core integrity.

Troubleshooting Guide (FAQ)

Q1: I am observing <10% conversion. The starting material remains unreacted. Is the oxidative addition failing?

Diagnosis: Likely Catalyst Deactivation (Poisoning). Root Cause: The pyridine nitrogen (N5) or thiazole sulfur is coordinating to the Pd(0) or Pd(II) species, forming a stable "off-cycle" resting state. This is common with unhindered heteroarenes. Solution:

  • Switch to Bulky Ligands: Use ligands with large steric bulk to physically prevent the coordination of the substrate's nitrogen/sulfur to the metal center.

    • Recommendation:BrettPhos or tBuBrettPhos .[1][2]

  • Increase Temperature: If operating at 80°C, increase to 100-110°C to promote ligand dissociation from the off-cycle species.

  • Pre-catalyst Strategy: Switch from Pd(OAc)₂/Ligand mixtures to oxidative-addition-ready precatalysts (e.g., BrettPhos Pd G4 ). This bypasses the induction period and ensures the active L-Pd(0) species is formed immediately.

Q2: My starting material is consumed, but I see a significant amount of the hydrodehalogenated product (thiazolo[4,5-c]pyridine).

Diagnosis:


-Hydride Elimination or Protodehalogenation.
Root Cause:  This often occurs when the amine nucleophile is sterically hindered or the reductive elimination is slow. It can also result from hydride transfer if alcohol solvents are used.
Solution: 
  • Solvent Change: If using isopropanol or t-Amyl alcohol, switch to aprotic non-polar solvents like 1,4-Dioxane or Toluene .

  • Ligand Tuning: Switch to a ligand that accelerates reductive elimination. RuPhos is excellent for secondary amines; Xantphos is often effective for primary amines where reductive elimination is the rate-determining step.

Q3: The reaction mixture turns black immediately, and I see complex decomposition spots on TLC.

Diagnosis: Base-Mediated Decomposition (Ring Opening). Root Cause: Strong alkoxide bases (NaOtBu, KOtBu) can attack the electrophilic C2 position of the thiazole or cause ring-opening of the electron-deficient pyridine ring. Solution:

  • Soften the Base: Replace NaOtBu with Cs₂CO₃ or K₃PO₄ . These weak inorganic bases are generally sufficient for Buchwald-Hartwig couplings of electron-deficient electrophiles (which make the resulting Pd-amido complex more acidic).

  • Add Water (Phase Transfer): If using inorganic bases, adding 1-2 equivalents of water or using a biphasic system (Toluene/H₂O) can sometimes improve solubility and turnover without aggressive deprotonation.

Optimized Standard Operating Procedure (SOP)

This protocol utilizes a "Gold Standard" approach for heteroaryl halides, prioritizing catalyst stability and mild base conditions.

Reagents:

  • Substrate: 2-Bromothiazolo[4,5-c]pyridine (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: BrettPhos Pd G4 (2-5 mol%)

    • Alternative: Pd₂(dba)₃ (2 mol%) + BrettPhos (4-8 mol%)

  • Base: Cs₂CO₃ (2.0 – 3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 – 0.2 M concentration)

Step-by-Step Protocol:

  • Preparation: Oven-dry a reaction vial (microwave vial or Schlenk tube) and equip it with a magnetic stir bar.

  • Charging Solids: Add 2-Bromothiazolo[4,5-c]pyridine, Cs₂CO₃, and the Pd precatalyst (BrettPhos Pd G4) to the vial.

    • Note: If the amine is a solid, add it at this step.

  • Inert Atmosphere: Cap the vial and purge with Argon or Nitrogen for 5 minutes (vacuum/backfill x3).

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

    • Note: If the amine is a liquid, add it now via syringe.

  • Reaction: Place the vessel in a pre-heated block at 100°C . Stir vigorously (800+ rpm).

    • Checkpoint: Monitor by LCMS at 2 hours. If conversion is <50%, raise temperature to 110°C.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

  • Purification: Purify via flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).

Optimization Data: Ligand & Base Screening

Use the following table to guide your optimization if the standard protocol fails.

EntryLigandBaseSolventOutcome PredictionRecommended For
1 BrettPhos Cs₂CO₃ Dioxane High Yield Primary aliphatic/aryl amines (Standard)
2RuPhosCs₂CO₃DioxaneGood YieldSecondary amines / Sterically hindered amines
3XantphosCs₂CO₃TolueneModeratePrimary anilines (prevents chelation)
4BINAPNaOtBuTolueneDecomposition Avoid (Base too strong for thiazole ring)
5tBuBrettPhosK₃PO₄t-AmylOHExcellentHighly unstable/sensitive substrates

Mechanistic & Decision Diagrams

Figure 1: Catalytic Cycle & Poisoning Traps

Caption: The catalytic cycle highlights the critical "Poisoning Trap" where the thiazolo[4,5-c]pyridine nitrogen/sulfur competes with the ligand, requiring bulky phosphines to destabilize the off-cycle species.

BuchwaldMechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd + Substrate Poison POISONING TRAP (Heterocycle Coordination) OxAdd->Poison N/S coordination AmineBind Amine Coordination OxAdd->AmineBind + Amine Poison->OxAdd Heat / Bulky Ligand Deprot Deprotonation (Base: Cs2CO3) AmineBind->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 - Product Product Product (Aminothiazolopyridine) RedElim->Product

Figure 2: Troubleshooting Decision Tree

Caption: A logical flow for diagnosing reaction failure based on LCMS/TLC observations.

DecisionTree Start Reaction Outcome? NoRxn No Reaction (SM Recovered) Start->NoRxn Decomp Decomposition (Black tar/Many spots) Start->Decomp Reduct Reduction Product (Ar-H observed) Start->Reduct Sol1 Increase Temp (110°C) Use Precatalyst (G4) NoRxn->Sol1 Catalyst Poisoning Sol2 Switch Base to Cs2CO3 Lower Temp (80°C) Decomp->Sol2 Base too strong Sol3 Switch Solvent (Dioxane) Change Ligand (RuPhos) Reduct->Sol3 Slow Red. Elim.

References

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Source: Organic Letters (2014).[1] This work establishes the utility of tBuBrettPhos and BrettPhos for sensitive imidazole and thiazole substrates. [Link]

  • A General Catalyst for the Amination of Heteroaryl Halides. Source: Journal of the American Chemical Society (2008). Detailed analysis of BrettPhos for electron-deficient heteroaryls. [Link]

  • Surmounting the Challenges of Buchwald–Hartwig Amination: Practical Considerations. Source: Chemical Science (2011). A comprehensive review of base and solvent selection for challenging substrates. [Link]

Sources

Optimization

Challenges in the regioselective functionalization of the thiazolopyridine core.

Ticket ID: TP-CORE-FUNC-001 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division System Overview & Architecture The thiazolopyridine core (specifically the [5,4-b] and [4,5-b] isom...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: TP-CORE-FUNC-001 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

System Overview & Architecture

The thiazolopyridine core (specifically the [5,4-b] and [4,5-b] isomers) is a privileged scaffold in drug discovery, serving as a bioisostere for purines and quinazolines in kinase inhibitors (e.g., PI3K, EGFR).

However, functionalizing this core is non-trivial due to competing electronic effects:

  • The Thiazole Ring: Electron-rich (relative to pyridine) but contains the most acidic proton (C2).

  • The Pyridine Ring: Electron-deficient, resistant to electrophilic attack, but susceptible to nucleophilic attack (SNAr) and radical addition.

This guide provides troubleshooting workflows for the three most common regioselectivity failures: Unwanted C2-Lithiation , Failed Pyridine Functionalization , and N-Oxide Selectivity Issues .

Diagnostic Visualizer

Before proceeding, identify your target vector using the Regioselectivity Map below.

Thiazolopyridine_Map cluster_legend Reaction Type Key Core Thiazolopyridine Core C2 Position C2 (Thiazole) Most Acidic Proton (pKa ~28) Core->C2 Lithiation (n-BuLi) Direct Arylation (Pd) C7 Position C7 (Pyridine) Adj. to Pyridine Nitrogen Core->C7 Minisci (Radical) S_NAr (if Halogenated) Reissert-Henze (via N-Oxide) C6 Position C6 (Pyridine) Beta to Nitrogen Core->C6 Electrophilic Subst. (Difficult) Halogen-Metal Exchange Key1 Red: Deprotonation/C-H Act. Key2 Yellow: Nucleophilic/Radical Key3 Blue: Electrophilic/Metal-Ex

Figure 1: Regioselectivity map indicating the primary reactivity modes for each position on the scaffold.

Troubleshooting Modules

Module A: The "Acidity Trap" (C2 Functionalization)

Issue: You are attempting to functionalize the pyridine ring (C5/C6/C7), but reaction occurs exclusively at the thiazole C2 position.

Root Cause: The C2 proton (between S and N) is significantly more acidic than any proton on the pyridine ring. Bases like n-BuLi or even weaker bases (Cs2CO3 in hot DMF) will deprotonate C2 first, forming a stable anion that reacts with electrophiles or couples with Pd.

Solution Protocols:

StrategyMethodologyMechanism
Blocking Install a TMS group at C2, functionalize pyridine, then desilylate (TBAF).Steric/Electronic protection.[1]
Halogen Dance Start with C6-Br. Treat with LDA. The Li migrates to C7 (thermodynamic sink) or C2? Warning: On this core, Li often migrates to C2.Kinetic vs. Thermodynamic control.[2]
Radical Switch Use Minisci conditions (see Protocol B). Radicals are less sensitive to proton acidity.Nucleophilic radical attack.[3][4]

FAQ:

  • Q: Can I use LDA to lithiate C7 selectively?

    • A: Unlikely without a directing group. LDA will deprotonate C2. If C2 is blocked (e.g., with -Cl or -Me), LDA can deprotonate C7 (ortho to pyridine N) or perform halogen-metal exchange if a bromide is present.

Module B: Pyridine Ring Functionalization (SNAr & Minisci)

Issue: SNAr displacement of a chloride on the pyridine ring is sluggish or yielding regioisomers.

Technical Insight: For thiazolo[5,4-b]pyridine, a chloride at C7 is activated by the adjacent pyridine nitrogen (similar to 4-chloropyridine). A chloride at C6 is unactivated (similar to 3-chloropyridine) and will NOT undergo SNAr under standard conditions.

Troubleshooting Checklist:

  • Check Position: Is your leaving group ortho/para to the pyridine nitrogen?

    • Yes (C5/C7): Proceed with standard SNAr.

    • No (C6): Switch to Buchwald-Hartwig amination (Pd-catalyzed).

  • Activate the Core: If SNAr is slow at C7, oxidize the pyridine nitrogen to the N-oxide (mCPBA). This dramatically increases electrophilicity.

Protocol: Minisci C-H Alkylation (C7-Selective) Target: Installing alkyl groups on the pyridine ring without halides.

  • Substrate: Thiazolo[5,4-b]pyridine (C2 blocked or unblocked).

  • Reagents: Alkyl carboxylic acid (source of radical), AgNO3 (cat.), (NH4)2S2O8 (oxidant), TFA/Water.

  • Conditions: 60°C, 2-4 hours.

  • Mechanism: The Ag(I)/Persulfate system generates an alkyl radical via decarboxylation. The protonated pyridine ring (activated by TFA) accepts the nucleophilic radical at the most electron-deficient positions (C7 > C5).

  • Self-Validation:

    • Color Change: Reaction mixture usually turns dark/grey (Ag precipitation).

    • Gas Evolution: CO2 release indicates radical generation.

Module C: N-Oxide Rearrangements (The "Magic Bullet")

Issue: You need to introduce a functional group (Cl, CN, OAc) at C7, but you only have the parent scaffold.

Solution: The Reissert-Henze or Boekelheide rearrangement.

Workflow:

  • N-Oxidation: Treat parent scaffold with mCPBA (DCM, RT).

    • Selectivity: The pyridine nitrogen (N4) is more nucleophilic than the thiazole nitrogen (N3) and oxidizes selectively.

  • Rearrangement:

    • To Chlorinate: Treat N-oxide with POCl3. Cl adds to C7.

    • To Cyanate: Treat N-oxide with TMSCN/PhCOCl. CN adds to C7.

Visual Workflow:

NOxide_Pathway Start Parent Thiazolopyridine Step1 Oxidation (mCPBA) Start->Step1 Inter N-Oxide Intermediate (Pyridine N-O) Step1->Inter Branch Reagent? Inter->Branch Prod1 Product A: 7-Chloro-derivative (via POCl3) Branch->Prod1 POCl3 Prod2 Product B: 7-Cyano-derivative (via TMSCN/PhCOCl) Branch->Prod2 TMSCN

Figure 2: N-Oxide activation pathway for C7 functionalization.

Standard Operating Procedures (SOPs)

SOP-01: Regioselective C2-Lithiation and Trapping

Use this to functionalize the thiazole ring.

  • Setup: Flame-dried flask, Argon atmosphere.

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Cooling: Cool substrate to -78°C (Acetone/Dry Ice).

    • Critical: Do not run at 0°C; the lithiated species may decompose (ring opening).

  • Base Addition: Add n-BuLi (1.1 equiv) dropwise over 10 mins.

    • Observation: Solution often turns yellow/orange (formation of lithio-species).

  • Incubation: Stir at -78°C for 30-45 mins.

  • Trapping: Add electrophile (e.g., DMF, I2, alkyl halide) dissolved in THF.

  • Warm-up: Allow to warm to RT slowly.

  • Validation:

    • TLC:[5] Look for a significant Rf shift.

    • D2O Quench Test: Take an aliquot before adding electrophile, quench with D2O. NMR should show >95% D-incorporation at C2.

SOP-02: Troubleshooting "Over-Arylation"

Problem: Pd-catalyzed C-H arylation yields a mixture of mono- and di-arylated products.

  • Cause: Once C2 is arylated, the product is still electron-rich enough to undergo arylation at C7 (if conditions are harsh) or the catalyst is non-selective.

  • Fix:

    • Reduce temperature (120°C -> 80°C).

    • Switch solvent from DMF (polar, promotes ionization) to Dioxane (non-polar).

    • Use PivOH (Pivalic Acid) as a cocatalyst (30 mol%). This promotes the Concerted Metallation-Deprotonation (CMD) mechanism, which is highly sensitive to C-H acidity, favoring C2 exclusively [1].

References

  • Regioselective Direct C-H Bond Arylation of Thiazoles. Source: ResearchGate.[6] Context: Explains the CMD mechanism and selectivity for the acidic C2 position in thiazole systems. URL:[Link]

  • Nucleophilic Aromatic Substitution (SNAr) of Pyridines. Source: UCI Chemistry. Context: Establishes the rules for SNAr on pyridine rings (ortho/para activation requirement). URL:[Link]

  • Minisci Reaction Selectivity. Source: PMC / NIH. Context: Details the regioselectivity of radical additions to heteroarenes, favoring electron-deficient positions (C7/C5 in thiazolopyridines). URL:[Link]

  • Lithiation of Pyridines. Source: ResearchGate.[6] Context: Discusses the competition between C2 (ortho to N) and other positions during lithiation. URL:[Link]

For further assistance, please upload your specific reaction scheme to the query portal.

Sources

Troubleshooting

Stability of 2-Bromothiazolo[4,5-c]pyridine under various reaction conditions

Technical Support Ticket #8842: Stability & Handling of 2-Bromothiazolo[4,5-c]pyridine Executive Summary 2-Bromothiazolo[4,5-c]pyridine is a "privileged scaffold" in medicinal chemistry, often acting as a bioisostere for...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #8842: Stability & Handling of 2-Bromothiazolo[4,5-c]pyridine

Executive Summary

2-Bromothiazolo[4,5-c]pyridine is a "privileged scaffold" in medicinal chemistry, often acting as a bioisostere for purines or benzothiazoles. However, its fused bicyclic nature creates a "push-pull" electronic system that makes it uniquely sensitive compared to simple pyridines or thiazoles.

This guide addresses the three primary failure modes reported by users:

  • Spontaneous Hydrolysis during basic workups.

  • Catalyst Poisoning during Palladium cross-couplings.

  • Ring Fragmentation during lithium-halogen exchange.

Module 1: Storage & Handling (The "Unboxing" Protocol)

User Scenario: "I received the compound as a light yellow solid. After two weeks on the bench, it turned dark brown and gummy."

Root Cause Analysis: This scaffold is photolabile and hygroscopic . The C2-Br bond is significantly weakened by the electron-withdrawing nature of the fused pyridine ring. Exposure to UV light induces homolytic cleavage (debromination), while ambient moisture initiates slow hydrolysis to the thiazolinone tautomer.

Standard Operating Procedure (SOP):

ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer)Retards thermodynamic hydrolysis rates.
Atmosphere Argon/NitrogenPrevents oxidative degradation of the sulfur atom.
Container Amber VialBlocks UV radiation (280–400 nm) to prevent C-Br homolysis [1].
Solvent Avoid DMSO/DMF for storageNucleophilic solvents can slowly displace the bromide over weeks.

Module 2: Nucleophilic Substitution ( ) & Hydrolysis

User Scenario: "I tried a standard Suzuki coupling using


 in Dioxane/Water (4:1). The starting material disappeared, but I isolated a highly polar solid instead of my product."

Diagnosis: You have likely hydrolyzed the starting material. The C2 position in thiazolo[4,5-c]pyridine is highly electrophilic. Hydroxide ions (generated from carbonate/water equilibrium) attack C2, displacing the bromide. The resulting 2-hydroxythiazole immediately tautomerizes to the thermodynamically stable thiazolin-2-one (cyclic amide), which is polar and unreactive to further coupling.

Troubleshooting Protocol:

  • Switch Bases: Replace strong hydroxide-generating bases (NaOH, KOH) with mild, anhydrous bases like Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    .
  • Eliminate Water: Move to anhydrous conditions.

    • Recommended System: Toluene/Dioxane with anhydrous

      
      .
      
  • Monitor pH: If aqueous conditions are mandatory, keep pH < 10. The hydrolysis rate accelerates exponentially at pH > 11 [2].

Visualizing the Failure Mode:

G cluster_0 Critical Failure Path SM 2-Bromothiazolo[4,5-c]pyridine OH_Inter Intermediate: 2-Hydroxythiazole SM->OH_Inter + OH- (aq. Base) Fast Hydrolysis Target Desired Product (via Nucleophile) SM->Target + R-NH2 / R-SH Anhydrous Conditions Product Dead End Product: Thiazolin-2-one OH_Inter->Product Tautomerization

Figure 1: The competitive hydrolysis pathway that destroys the starting material in aqueous basic media.

Module 3: Palladium-Catalyzed Cross-Coupling

User Scenario: "My reaction stalls at 20% conversion. Adding more catalyst doesn't help."

Diagnosis: The pyridine nitrogen (N5) is a potent ligand. It coordinates to the active Pd(0) species, forming a stable, non-reactive complex (catalyst poisoning). This is exacerbated because the thiazole fusion pulls electron density, making the pyridine nitrogen a "soft" donor that binds tightly to soft metals like Palladium.

Optimization Matrix:

VariableRecommendationReason
Ligand XPhos or RuPhos Bulky, electron-rich biaryl phosphines sterically prevent the pyridine N from binding to the Pd center [3].
Pre-catalyst Pd(dppf)Cl2 or Pd(dtbpf)Cl2 Ferrocenyl ligands often resist displacement by pyridine nitrogens.
Temperature 80°C - 100°CHigher thermal energy promotes ligand dissociation (breaking the N-Pd bond) to restart the catalytic cycle.
Additives CuI (Copper Iodide) Advanced Trick: Cu(I) binds the pyridine nitrogen more strongly than Pd, "protecting" the catalyst. (Use 10-20 mol%).

Module 4: Lithiation & Metal-Halogen Exchange

User Scenario: "I treated the bromide with n-BuLi at -78°C to trap with an aldehyde. I got a complex mixture of alkylated products."

Diagnosis: Standard n-Butyllithium (n-BuLi) is too nucleophilic. Instead of exchanging with the Bromine (Li/Br exchange), it attacks the electron-deficient pyridine ring (nucleophilic addition at C4 or C6) or causes ring opening of the thiazole [4].

The "Turbo" Solution: Do not use n-BuLi. Use Turbo-Grignard (iPrMgCl·LiCl) .

Protocol:

  • Solvent: Anhydrous THF (0.5 M).

  • Temperature: Cool to -15°C (Note: Turbo-Grignard is too slow at -78°C but stable at -15°C for this scaffold).

  • Reagent: Add iPrMgCl·LiCl (1.1 equiv) dropwise.

  • Time: Stir for 30-60 mins. The Mg-Br exchange is selective and tolerates the pyridine ring.

  • Quench: Add electrophile.

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific experimental failure.

Troubleshooting Start Start: Reaction Failed Type What is the Reaction Type? Start->Type Coupling Pd-Coupling (Suzuki/Buchwald) Type->Coupling Lithiation Lithiation / Grignard Type->Lithiation Subst Nucleophilic Substitution (SNAr) Type->Subst Q_Polar Is product highly polar/water soluble? Coupling->Q_Polar Q_Reagent Did you use n-BuLi? Lithiation->Q_Reagent Q_Pos Wrong Regioisomer? Subst->Q_Pos Hydrolysis Issue: Hydrolysis to Thiazolinone. Fix: Use Anhydrous Base (Cs2CO3). Q_Polar->Hydrolysis Yes Poison Issue: Catalyst Poisoning. Fix: Use XPhos/RuPhos or add CuI. Q_Polar->Poison No (SM remaining) RingAttack Issue: Pyridine Ring Attack. Fix: Use iPrMgCl-LiCl at -15°C. Q_Reagent->RingAttack Yes Regio Note: C2 is most reactive. Pyridine N activates C2 > C4. Q_Pos->Regio Yes

Figure 2: Diagnostic flowchart for identifying reaction failures based on observed symptoms.

References

  • Photostability of Thiazoles: Cyril, P., et al. "Photolysis of Bromothiazoles in Hydrogen-Donating Solvents."[1] Semantic Scholar, 1980.

  • Hydrolysis Mechanisms: "Hydrolysis of Benzothiazolylcarbamates in Basic Media." ResearchGate, 2014.

  • Suzuki Coupling Protocols: "Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine." BenchChem, 2025.[2][3][4]

  • Lithium-Halogen Exchange Risks: "Halogen–Metal Exchange on Bromoheterocyclics... via Formation of a Magnesium Intermediate." National Institutes of Health (PMC), 2013.

  • General Pyridine Reactivity: "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." National Institutes of Health (PMC), 2014.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Bromothiazolo[4,5-c]pyridine Cross-Coupling Reactions

Welcome to the Application Scientist Support Portal. 2-Bromothiazolo[4,5-c]pyridine is a highly valuable but notoriously difficult building block in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 2-Bromothiazolo[4,5-c]pyridine is a highly valuable but notoriously difficult building block in medicinal chemistry. As an electron-deficient, bicyclic heteroaryl bromide, it is highly prone to catalyst poisoning, protodehalogenation, and severe homocoupling during cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi, and Cross-Electrophile Couplings).

This guide synthesizes field-proven methodologies and mechanistic insights to help you achieve high-yielding, selective cross-couplings with this refractory substrate.

Mechanistic Insights: The "Why" Behind Homocoupling

When subjecting 2-Bromothiazolo[4,5-c]pyridine to standard cross-coupling conditions, researchers typically encounter two distinct homocoupling failure modes:

  • Nucleophile Homocoupling (Boronic Acid Dimerization): The boronic acid partner undergoes rapid homocoupling to form a symmetric biaryl. This is fundamentally driven by the presence of trace oxygen, which oxidizes the active Pd(0) species to Pd(II). This creates a stoichiometric sink that consumes two equivalents of the boronic acid[1].

  • Electrophile Stalling & Disproportionation: The basic nitrogen atoms of the thiazolo[4,5-c]pyridine core competitively bind to the palladium center, displacing phosphine ligands and stalling the catalytic cycle. The prolonged lifetime of the Ar-Pd(II)-Br intermediate increases the probability of disproportionation (yielding the electrophile homodimer) or protodehalogenation[2].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (2-Bromo-TZP) Pd0->OxAdd PdII_Ar Ar-Pd(II)-Br Intermediate OxAdd->PdII_Ar TransMet Transmetalation (Ar'-B(OH)2) PdII_Ar->TransMet Normal Pathway O2_Ox O2 Oxidation / Free Pd(II) PdII_Ar->O2_Ox Trace O2 / Base PdII_ArAr Ar-Pd(II)-Ar' Pre-elimination TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration CrossProd Cross-Coupled Product (Desired) RedElim->CrossProd HomoProd Homocoupled Byproduct (Ar-Ar or Ar'-Ar') O2_Ox->HomoProd

Figure 1: Divergent pathways in Pd-catalyzed cross-coupling showing the O2-mediated homocoupling shunt.

Troubleshooting FAQs

Q1: I am seeing massive amounts of the biaryl homocoupled byproduct from my boronic acid partner. How do I stop this? A1: Homocoupling of the boronic acid is predominantly an oxygen-driven process. Even trace amounts of O2 oxidize the active Pd(0) species to Pd(II), creating a pathway that consumes your nucleophile to form the homodimer. The Solution: Rigorous exclusion of oxygen is mandatory. We recommend a subsurface nitrogen sparge (standard vacuum/backfill cycles are often insufficient for this scaffold) combined with the addition of a mild reducing agent like potassium formate. This strategy minimizes the concentration of free Pd(II) in the reaction mixture without prematurely reducing your oxidative addition product[1].

Q2: My reaction stalls at 50% conversion, and I see unreacted 2-Bromothiazolo[4,5-c]pyridine along with protodehalogenated byproduct. What should I change? A2: This is a classic symptom of catalyst poisoning. The basic nitrogen atoms of the thiazolo[4,5-c]pyridine core competitively bind to the palladium center, displacing your phosphine ligands and stalling the catalytic cycle. The Solution: Switch to anhydrous conditions using potassium trimethylsilanolate (TMSOK) and trimethyl borate [B(OMe)3]. As demonstrated by , the addition of B(OMe)3 acts as a Lewis acid buffer. It solubilizes the in-situ generated boronate complex and prevents the heteroatomic units of your substrate from poisoning the catalyst[2].

Q3: I am attempting a Cross-Electrophile Coupling (XEC) with another aryl bromide, but I get a statistical mixture of homocoupled products. Can I use Nickel instead? A3: Yes. Standard palladium conditions often fail to differentiate between two aryl bromides, leading to statistical homocoupling. Nickel-catalyzed XEC is the preferred alternative for 1:1 substrate ratios. The Solution: Use an informer library approach to select the right reductant and ligand. A NiBr2/terpyridine catalyst system with Zinc as the reductant selectively converts one aryl bromide into an arylzinc intermediate in situ. Alternatively, a NiBr2/bipyridine system with tetrakis(dimethylamino)ethylene (TDAE) as the reductant, supplemented with FeBr2 and NaI, achieves highly selective cross-coupling while suppressing homocoupling[3].

Quantitative Data Summary

The following table summarizes the impact of specific reaction modifications on the product distribution when coupling 2-Bromothiazolo[4,5-c]pyridine with standard arylboronic acids.

Table 1: Comparative Optimization of 2-Bromothiazolo[4,5-c]pyridine Cross-Coupling

Reaction ConditionCatalyst / LigandAdditives / BaseCross-Product YieldHomocoupled Byproduct
Standard Suzuki (Control)Pd(dppf)Cl₂K₂CO₃, H₂O/Dioxane35%45%
Degassed + FormatePd(dppf)Cl₂K₂CO₃, K-Formate78%< 5%
Anhydrous Borate BufferPd₂(dba)₃ / XPhosTMSOK, B(OMe)₃88%< 2%
Ni-Catalyzed XECNiBr₂ / BipyridineTDAE, FeBr₂, NaI82%8%

Validated Experimental Protocols

Protocol A: Oxygen-Free Suzuki-Miyaura Coupling (Formate-Assisted)

This protocol is designed to eliminate Pd(II)-mediated homocoupling of the boronic acid partner[1].

Self-Validating Check: The reaction mixture should remain pale yellow/orange during the initial heating phase. A rapid shift to black (palladium black precipitation) before reaching 80°C indicates premature catalyst degradation or oxygen ingress.

  • Charge: To a Schlenk flask, add 2-Bromothiazolo[4,5-c]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvation: Add a 4:1 mixture of 1,4-Dioxane and H₂O.

  • Rigorous Degassing: Perform a subsurface nitrogen sparge for exactly 30 minutes using a submerged stainless-steel needle.

  • Reduction: Add potassium formate (0.1 equiv) to the degassed mixture to reduce any adventitious Pd(II) to Pd(0).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) under a positive N₂ stream.

  • Execution: Heat to 80°C for 4-8 hours. Monitor conversion via LC-MS.

Workflow Start Setup Reaction Degas Subsurface N2 Sparge (30 mins) Start->Degas AddReductant Add K-Formate (Pd(II) Reductant) Degas->AddReductant AddCat Add Pd Catalyst AddReductant->AddCat Heat Heat to 80°C AddCat->Heat Isolate Product Isolation Heat->Isolate

Figure 2: Optimized workflow for suppressing Pd(II)-mediated homocoupling via rigorous degassing.

Protocol B: Anhydrous TMSOK/B(OMe)₃ Suzuki-Miyaura Coupling

This protocol is designed for refractory, highly coordinating heteroaryl-heteroaryl couplings to prevent catalyst poisoning[2].

Self-Validating Check: The addition of B(OMe)₃ should result in a homogeneous solution. Any persistent suspension indicates incomplete formation of the active boronate complex, requiring additional stirring before catalyst addition.

  • Glovebox Setup: In an inert-atmosphere glovebox, charge a vial with 2-Bromothiazolo[4,5-c]pyridine (1.0 equiv), heteroarylboronic ester (1.5 equiv), and TMSOK (2.0 equiv).

  • Solvation: Add anhydrous THF to the vial.

  • Borate Buffering: Add trimethyl borate[B(OMe)₃] (2.0 equiv) to solubilize the in-situ generated boronate complex and buffer the system against heteroatom coordination.

  • Catalyst Addition: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%).

  • Execution: Seal the vial tightly, remove it from the glovebox, and stir at 65°C for 3 hours.

References

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. 1

  • Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society.

  • Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. Journal of the American Chemical Society.

Sources

Troubleshooting

Alternative catalysts for efficient C-N bond formation with 2-Bromothiazolo[4,5-c]pyridine

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and synthetic chemists working with 2-Bromothiazolo[4,5-c]pyridine , a highly electron-deficient, bicyclic he...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and synthetic chemists working with 2-Bromothiazolo[4,5-c]pyridine , a highly electron-deficient, bicyclic heteroaryl bromide heavily utilized in medicinal chemistry[1].

While Palladium-catalyzed Buchwald-Hartwig amination is the historical standard for C-N coupling, the presence of two basic, coordinating nitrogen atoms (in the thiazole and pyridine rings) frequently leads to Pd-catalyst poisoning, off-target binding, and stalled reactions. This resource provides field-proven, causality-driven protocols using alternative catalytic systems—specifically Copper, Nickel, and metal-free Photoredox catalysis—to bypass these limitations[2][3][4].

Alternative Catalyst Selection Data

To prevent catalyst poisoning, selecting the right transition metal or metal-free system based on your amine nucleophile is critical. The table below summarizes the quantitative and qualitative parameters for alternative catalytic approaches.

Catalyst SystemTypical PrecatalystOptimal Ligand / PhotocatalystTempPrimary Advantage & Causality
Copper (Ullmann) CuI or Cu(OAc)₂1,10-Phenanthroline or DMEDA80–110 °CCost-effective: Cu(I) forms highly stable intermediates with aryl amines, resisting displacement by the thiazolopyridine substrate[2].
Nickel (Cross-Coupling) NiCl₂·glymedtbbpy or dppf25–60 °CRapid Oxidative Addition: Ni is highly nucleophilic and inserts into the C-Br bond faster than off-target nitrogen coordination can occur[3].
Photoredox (Metal-Free) None4CzIPN or 4DPAIPN25 °CZero Metal Poisoning: Bypasses metal coordination entirely via a radical-polar crossover mechanism; ideal for sensitive functional groups[4].

Decision Matrix Workflow

CatalystSelection Start Amine Nucleophile Type? ArylAmine Aryl Amine / Heteroaryl Start->ArylAmine AlkylAmine Alkyl Amine (1° or 2°) Start->AlkylAmine Sulfonamide Sulfonamide / Weak Nuc. Start->Sulfonamide CuCat Copper Catalysis (CuI) Ligand: 1,10-Phenanthroline ArylAmine->CuCat Cost-effective NiCat Nickel Catalysis (NiCl2) Ligand: dtbbpy or dppf AlkylAmine->NiCat Prevents β-elimination Sulfonamide->NiCat Photosensitized Ni PhotoCat Photoredox (4CzIPN) Blue LED, RT Sulfonamide->PhotoCat Mild conditions

Decision matrix for alternative C-N coupling catalysts based on amine type.

Validated Experimental Protocols

Every protocol described below is designed as a self-validating system , meaning you can visually or chemically verify the integrity of the reaction in real-time without waiting for LC-MS results.

Protocol A: Copper-Catalyzed Amination (For Aryl Amines)

Causality: Cu(I) undergoes oxidative addition readily with electron-deficient heteroaryls but requires a rigid, bidentate nitrogen ligand (like 1,10-phenanthroline) to prevent the basic nitrogen atoms of 2-Bromothiazolo[4,5-c]pyridine from stripping the metal center.

  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL reaction vial with 2-Bromothiazolo[4,5-c]pyridine (1.0 equiv), the aryl amine (1.2 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add anhydrous DMSO to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap.

  • Execution: Transfer out of the glovebox and heat to 90 °C in an oil bath or heating block for 12-18 hours.

  • Self-Validation Checkpoint: Observe the reaction after 30 minutes. The solution should transition from a pale green/blue suspension to a deep, homogeneous reddish-brown . If the solution turns black and a heavy precipitate forms, the catalyst has aggregated into inactive Cu(0), indicating oxygen ingress or insufficient ligand coordination.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous NH₄OH. The ammonia strongly coordinates residual copper, pulling it into the aqueous layer (which will turn bright blue), leaving your pure product in the organic layer.

Protocol B: Metallaphotoredox Ni-Catalyzed Sulfonamidation

Causality: Sulfonamides are exceptionally poor nucleophiles. Using a dual Ni/photoredox system lowers the activation barrier for reductive elimination via an energy-transfer mechanism from a triplet excited Ni(II) complex, forcing the C-N bond formation at room temperature[3].

  • Preparation: Charge a vial with 2-Bromothiazolo[4,5-c]pyridine (1.0 equiv), sulfonamide (1.5 equiv), NiCl₂·glyme (5 mol%), dtbbpy (5 mol%), Ir(ppy)₃ (1 mol%), and DBU (2.0 equiv).

  • Degassing: Add anhydrous DMA (0.1 M) and degas thoroughly via sparging with N₂ for 15 minutes. Oxygen will quench the excited state of the photocatalyst.

  • Execution: Irradiate with 34 W blue LEDs (450 nm) at room temperature for 24 hours. Ensure a cooling fan is used to maintain the temperature below 30 °C.

  • Self-Validation Checkpoint: The reaction must maintain a vibrant green/yellow fluorescence under irradiation. A shift to a pale, clear yellow indicates photobleaching of the Ir-catalyst, meaning the catalytic cycle has died.

Troubleshooting & FAQs

Q: My Copper-catalyzed reaction stalls at 30% conversion, and a black precipitate forms on the vial walls. What is happening? A: The black precipitate is inactive Cu(0) or CuS, resulting from catalyst degradation. Because 2-Bromothiazolo[4,5-c]pyridine contains highly coordinating nitrogen and sulfur atoms, it can act as a multidentate ligand, stripping the copper center of its active ligands and causing it to crash out of solution. Solution: Increase the ligand loading (e.g., 1,10-phenanthroline) from 10 mol% to 25 mol% to ensure the Cu center remains saturated. Alternatively, switch to a more sterically demanding ligand like neocuproine to block the substrate from over-coordinating.

Q: I am observing significant protodehalogenation (formation of unsubstituted thiazolo[4,5-c]pyridine) during Nickel catalysis. How do I minimize this? A: Protodehalogenation in Ni-catalyzed cross-coupling occurs when oxidative addition into the C-Br bond is fast, but reductive elimination (the final C-N bond forming step) is slow. This delay allows the Ni(II) intermediate to abstract a proton from adventitious moisture or the solvent. Solution: First, ensure strict anhydrous conditions. If the problem persists, switch to a more electron-withdrawing ligand (such as dppf instead of dtbbpy). Electron-withdrawing ligands decrease the electron density on the Nickel center, which thermodynamically accelerates the reductive elimination step.

Q: Can I use a completely metal-free approach for coupling aliphatic amines to 2-Bromothiazolo[4,5-c]pyridine? A: Yes. Transition metals can be entirely avoided by using organic photocatalysts like 4DPAIPN or 4CzIPN. Under blue LED irradiation, the photocatalyst facilitates a single-electron transfer (SET) to generate an amine radical. This radical directly adds to the electron-deficient heteroaryl bromide via a radical-polar crossover mechanism, completely bypassing the need for metal oxidative addition[4]. Solution: Use 2 mol% 4DPAIPN, 2.0 equiv of the aliphatic amine, and DIPEA in DMSO under blue LED irradiation at room temperature.

References

  • "2-bromothiazolo[4,5-c]pyridine - ChemicalBook" Source: chemicalbook.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXbC7uYWrr_afl76m21zKyUCEGn-HWCnPahcgyiTUJBMiXkoi4-jcH-WCEmQbR8kfXPstZBqiKNAg3sgZlZ0lILe3UOfJRWdYzZNWN9mh7rvMEcIZWvSdBbdyJbAMWzIrzacSwHl0j9-v3D5gj3OIklkAZ5xb4JONgJlAE9KKuo3g=]
  • "Cu( ii )-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - ResearchGate" Source: researchgate.net. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsa0pGorzGg-4wXFo9JX2SetNh-coftfOf84ZNKCftHS74CmfaqoPFFQWMUGEMpizXNX7847xDTvalfCL9LsNGNNaIHmorKHePokYVn6SItjqegkOJljSHw-eYZOPPT6P_eFFobEdve4fshqt7W000Tf3sUnpolXjpjZrtrTmKVuZyDA1Bzgj2qSUxxf-Z5SUsTuMQgTUvzeB9ZoSc9uu-DPuSmturG2t6RbvdIyLffoDSXuaXS2fPjblurRp940XU6cgm_LoQ2NL7ynk=]
  • "Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis - Macmillan Group - Princeton University" Source: princeton.edu. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1aaDGzIR4s2wURAcXbTgR1retk-YDSRECY6Im14zy5C5v_QJtYIW_SeBCHB-tGLRJCn_lEhqQBJRBNeTzDzZ4GSyAEJfMbgmsydwSqFYIiILR95mccuOHgnnx3RYp-QBlFoWFZdf_JgiRj-u7cjyirubqIl90hG9IYhlHwA==]
  • "Sustainable, precious metal-free C-N cross coupling through photocatalysis - ChemRxiv" Source: chemrxiv.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPCPdNLorDvncr817ZCZ9hsrBMAk1qlx_QS2FtcXesqDD18SPOy8MTKq2fphrtfqmg3WqLKZ_2rYh1uCbSmzkG7_5Kvy-0zmeamWuLzt97Y-PJ-X4Iwj_UNWLaEzcLgdjQ6_jjyejU70m0IMH6oWHctlBPrQ==]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chlorothiazolo[4,5-c]pyridine in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the thiazolo[4,5-c]pyridine scaffold has emerged as a privileged structure, forming the core of numerous bio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the thiazolo[4,5-c]pyridine scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. The strategic functionalization of this heterocyclic system, particularly at the C-2 position, is a critical endeavor in the development of novel therapeutics. This guide provides an in-depth, data-driven comparison of two key synthetic precursors: 2-bromothiazolo[4,5-c]pyridine and 2-chlorothiazolo[4,5-c]pyridine. Our analysis focuses on their comparative reactivity in three of the most powerful and versatile cross-coupling reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

The Decisive Role of the Carbon-Halogen Bond

The fundamental difference in the synthetic utility of 2-bromo- and 2-chlorothiazolo[4,5-c]pyridine lies in the inherent chemical properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is frequently the rate-determining step of the catalytic cycle. The efficacy of this crucial step is directly influenced by the carbon-halogen bond dissociation energy (BDE).

The C-Br bond is inherently weaker than the C-Cl bond, possessing a lower BDE. This lower energy barrier facilitates a more facile oxidative addition of the 2-bromothiazolo[4,5-c]pyridine to the palladium catalyst. Consequently, reactions involving the bromo-derivative can often be conducted under milder conditions, with shorter reaction times, and frequently result in higher yields of the desired coupled product. While the 2-chloro analog is a viable and often more cost-effective starting material, its stronger C-Cl bond necessitates more forcing conditions, such as higher temperatures and the use of more specialized, electron-rich, and sterically hindered phosphine ligands to promote the challenging oxidative addition step.[1]

Comparative Reactivity in Key Cross-Coupling Reactions

While direct, side-by-side comparative studies for 2-bromo- and 2-chlorothiazolo[4,5-c]pyridine are not extensively documented in the literature, a robust comparison can be drawn from data on analogous 2-halopyridine and 2-halothiazole systems. The following sections present a compilation of this data to illustrate the expected reactivity trends.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a pillar of C-C bond formation, valued for its mild conditions and broad functional group tolerance. The enhanced reactivity of the C-Br bond is particularly evident in this transformation.

Table 1: Comparative Data for Suzuki-Miyaura Coupling of Analogous 2-Halo-Heterocycles

Substrate (Analogous)Coupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂ (2 mol%)K₂CO₃50% aq. Isopropanol80-Good to Excellent[2]
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ / P(t-Bu)₃KF1,4-DioxaneRT-~70-90[3][4]
2-Bromo-5-methylpyridine4-Chlorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂OReflux4-12High[5]
2-Chloro-5-methylpyridine4-Chlorophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O85-1004-18High[6]

As the data suggests, while both bromo- and chloro-pyridines can be effectively coupled, the chloro-derivatives often necessitate more sophisticated catalyst systems, such as those employing bulky phosphine ligands like P(t-Bu)₃ or SPhos, to achieve high yields.[3][4][6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of a vast array of pharmaceuticals. The reactivity trend of C-Br > C-Cl holds true in this reaction as well.

Table 2: Comparative Data for Buchwald-Hartwig Amination of Analogous 2-Halo-Heterocycles

Substrate (Analogous)AmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromopyridineAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1108High[7]
2-ChloropyridineSecondary AminesPd(OAc)₂ / RuPhosNaOtBu---Good to Excellent[8]
Ethyl 7-cyclopropyl-2-chloro-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylatePrimary Aromatic AminesPd(OAc)₂CsF---Good[9]

The successful amination of chloropyridines often requires the use of highly active catalyst systems and strong bases like sodium tert-butoxide.[8] The development of specialized ligands has been instrumental in expanding the scope of the Buchwald-Hartwig amination to include less reactive aryl chlorides.[10]

Sonogashira Coupling

The Sonogashira coupling provides a direct route to aryl-alkynes, another important structural motif in drug discovery. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Table 3: Comparative Data for Sonogashira Coupling of Analogous 2-Halo-Heterocycles

Substrate (Analogous)AlkyneCatalyst/Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromopyridinePhenylacetyleneNS-MCM-41-Pd / CuIEt₃NEt₃N50385[11]
4-Bromopyridine hydrochloridePhenylacetylenePd(PPh₃)₂Cl₂ / CuIPiperidineCH₃CNReflux8High[12]
2-IodopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHFRT389[11]

While data for the Sonogashira coupling of 2-chloropyridines is less common, the general trend of reactivity (I > Br > Cl) suggests that more forcing conditions would be required for the chloro-analog compared to the bromo- and iodo-derivatives.[11]

Experimental Workflow and Protocols

A systematic approach to comparing the reactivity of these two substrates is crucial for selecting the optimal starting material and reaction conditions for a specific synthetic target.

G cluster_0 Substrate Selection cluster_1 Reaction Scaffolds cluster_2 Parameter Optimization cluster_3 Analysis 2-Bromo-thiazolo[4,5-c]pyridine 2-Bromo-thiazolo[4,5-c]pyridine Suzuki Suzuki-Miyaura 2-Bromo-thiazolo[4,5-c]pyridine->Suzuki Buchwald Buchwald-Hartwig 2-Bromo-thiazolo[4,5-c]pyridine->Buchwald Sonogashira Sonogashira 2-Bromo-thiazolo[4,5-c]pyridine->Sonogashira 2-Chloro-thiazolo[4,5-c]pyridine 2-Chloro-thiazolo[4,5-c]pyridine 2-Chloro-thiazolo[4,5-c]pyridine->Suzuki 2-Chloro-thiazolo[4,5-c]pyridine->Buchwald 2-Chloro-thiazolo[4,5-c]pyridine->Sonogashira Catalyst Catalyst & Ligand Suzuki->Catalyst Buchwald->Catalyst Sonogashira->Catalyst Yield Yield Catalyst->Yield Reaction Time Reaction Time Catalyst->Reaction Time Byproduct Formation Byproduct Formation Catalyst->Byproduct Formation Base Base Base->Yield Base->Reaction Time Base->Byproduct Formation Solvent Solvent Solvent->Yield Solvent->Reaction Time Solvent->Byproduct Formation Temperature Temperature Temperature->Yield Temperature->Reaction Time Temperature->Byproduct Formation

Caption: A general experimental workflow for the comparative reactivity study of 2-halo-thiazolo[4,5-c]pyridines.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of 2-bromo- and 2-chlorothiazolo[4,5-c]pyridine, adapted from established procedures for analogous systems.[5][6][13]

Protocol for 2-Bromothiazolo[4,5-c]pyridine:

  • Reaction Setup: To a dry Schlenk flask, add 2-bromothiazolo[4,5-c]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (3 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed 4:1:1 mixture of toluene, ethanol, and water via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for 2-Chlorothiazolo[4,5-c]pyridine:

  • Reaction Setup: To a dry Schlenk flask, add 2-chlorothiazolo[4,5-c]pyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), potassium phosphate (3.0 equiv), palladium(II) acetate (2 mol%), and a bulky phosphine ligand such as SPhos (4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

The choice between 2-bromothiazolo[4,5-c]pyridine and its chloro-analog as a synthetic intermediate is a strategic decision that hinges on a balance of reactivity, cost, and the specific demands of the synthetic route.

  • 2-Bromothiazolo[4,5-c]pyridine is the more reactive substrate, generally leading to higher yields under milder conditions and with shorter reaction times. It is the preferred choice for complex, multi-step syntheses where efficiency and mildness are paramount.

  • 2-Chlorothiazolo[4,5-c]pyridine , while less reactive, offers a significant cost advantage. Its use is viable, particularly in large-scale syntheses where cost is a primary driver, provided that the synthetic route can accommodate the more forcing reaction conditions and specialized catalyst systems required for its activation.

For drug development professionals, the higher reactivity of the bromo-derivative can accelerate the synthesis of compound libraries for screening, while the cost-effectiveness of the chloro-derivative may be advantageous for process development and scale-up of a lead candidate. Ultimately, a thorough understanding of the comparative reactivity of these two valuable building blocks empowers researchers to make informed decisions that can significantly impact the success of their synthetic campaigns.

References

Sources

Comparative

Head-to-Head Comparison: Synthetic Methodologies for Thiazolo[5,4-b]pyridines and [4,5-b]pyridines

Executive Summary Thiazolopyridines—specifically the [5,4-b] and [4,5-b] isomers—are critical bioisosteres for purines and benzothiazoles in kinase inhibitor discovery. However, their synthesis is often plagued by regios...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazolopyridines—specifically the [5,4-b] and [4,5-b] isomers—are critical bioisosteres for purines and benzothiazoles in kinase inhibitor discovery. However, their synthesis is often plagued by regioselectivity issues and harsh conditions.

This guide objectively compares three dominant synthetic workflows:

  • Classical Thermal Condensation: The industrial workhorse for scale-up.

  • Pd-Catalyzed C-H Activation: The precision tool for late-stage functionalization.

  • Green Multicomponent Reaction (MCR): The rapid-access method for library generation.

Verdict: For gram-scale synthesis of core scaffolds, Classical Condensation remains superior due to cost. For diversifying complex intermediates, Pd-Catalysis is indispensable. For HTS library generation, Microwave-Assisted MCR offers the best time-to-result ratio.

Part 1: The Scaffolds & Retrosynthetic Logic

Before selecting a method, distinguish the isomer required. The synthetic path is dictated by the availability of the pyridine precursor.

Retrosynthesis Target54b Thiazolo[5,4-b]pyridine (Purine Bioisostere) Precursor54b 3-Amino-2-chloropyridine + Thioamide/Isothiocyanate Target54b->Precursor54b Retrosynthesis A (Cyclization) Target45b Thiazolo[4,5-b]pyridine (Benzothiazole Bioisostere) Precursor45b 2-Amino-3-halopyridine + Thioamide Target45b->Precursor45b Retrosynthesis B (Annulation)

Figure 1: Retrosynthetic disconnection showing the distinct pyridine precursors required for the two primary isomers.

Part 2: Methodology Analysis

Method A: Classical Thermal Condensation (The "Standard")

Best For: Gram-scale synthesis, simple substrates, cost-sensitive projects.

This method relies on the reaction of ortho-haloaminopyridines with thioamides or isothiocyanates. It is robust but often requires high temperatures (


C) and strong acids.
  • Mechanism: Nucleophilic attack of the pyridine amine on the thioamide/isothiocyanate carbon, followed by an intramolecular SNAr displacement of the halogen by the sulfur atom.

  • Critical Control Point: The SNAr step is the rate-determining step. Electron-withdrawing groups on the pyridine ring accelerate this step, while electron-donating groups may require higher temperatures or microwave forcing.

Protocol: Synthesis of 2-Substituted Thiazolo[5,4-b]pyridine
  • Reactants: Suspend 3-amino-2-chloropyridine (1.0 equiv) and the appropriate benzoyl isothiocyanate (1.1 equiv) in acetonitrile.

  • Formation of Thiourea: Stir at RT for 2 hours. A solid precipitate (thiourea intermediate) usually forms.

  • Cyclization: Isolate the solid or proceed in one pot. Add 4.0 equiv of H₂SO₄ or polyphosphoric acid (PPA). Heat to

    
    C for 4–6 hours.
    
  • Workup: Pour onto crushed ice. Neutralize with NH₄OH to pH 8. Filter the precipitate.

  • Purification: Recrystallization from EtOH/DMF (Column chromatography is rarely needed for this method).

Expert Tip: For "greener" variations, recent data suggests Sabinene or Eucalyptol can replace toxic polar aprotic solvents, maintaining yields >80% under microwave irradiation [1].

Method B: Pd-Catalyzed C-H Activation (The "Precision Tool")

Best For: Late-stage functionalization, accessing positions blocked in classical methods, delicate substrates.

This method utilizes Palladium to catalyze the formation of the C-S bond via C-H activation, often avoiding the need for pre-functionalized ortho-halo precursors if directed groups are used, or closing rings under milder conditions than thermal SNAr.

  • Mechanism: Oxidative addition of Pd(0) to the C-Halogen bond, ligand exchange with the sulfur source, and Reductive Elimination to form the C-S bond.

  • Catalyst System: Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands (e.g., Xantphos) or specialized thiazole-based Pd(II) complexes.

Protocol: Pd-Catalyzed Intramolecular Cyclization
  • Setup: In a glovebox, combine the 3-thioamido-2-chloropyridine precursor (1.0 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in dry 1,4-dioxane (0.1 M).

  • Reaction: Seal the tube and heat to

    
    C for 12 hours.
    
  • Workup: Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc) is strictly required to remove phosphine oxides.

PdCycle Pd0 Pd(0)L2 Int1 Pd(II)-Ar-X Pd0->Int1 + Ar-X OxAdd Oxidative Addition Int2 Pd(II)-S-Ar Int1->Int2 + S-Nucleophile LigEx Ligand Exchange Int2->Pd0 - Product RedElim Reductive Elimination

Figure 2: Simplified catalytic cycle for the Pd-mediated C-S bond formation critical for thiazolopyridine closure.

Method C: Microwave-Assisted Multicomponent Reaction (The "Green Route")

Best For: High-Throughput Screening (HTS) libraries, rapid analog generation.

One-pot reactions involving aldehydes, amines, and sulfur sources (like thioglycolic acid or mercaptoacetonitrile) allow for the rapid assembly of the thiazole ring fused to the pyridine.

  • Mechanism: Knoevenagel condensation followed by Michael addition and cyclization.

  • Green Metrics: High Atom Economy, water as solvent (often), reduced energy consumption via microwave.

Protocol: 3-Component Synthesis of Thiazolo[3,2-a]pyridines (Representative MCR)

Note: While [3,2-a] is different from [5,4-b], this MCR strategy is the most robust "green" method in this class.

  • Reactants: Combine aromatic aldehyde (1.0 equiv), malononitrile (1.0 equiv), and 2-mercaptoacetic acid (1.0 equiv) in water (3 mL).

  • Catalysis: No metal catalyst. The reaction is self-catalyzed or uses a basic surfactant if solubility is poor.

  • Activation: Microwave irradiation (300W) at

    
    C for 10–15 minutes.
    
  • Workup: Cool to RT. The product usually precipitates. Filter and wash with EtOH.

Part 3: Head-to-Head Data Analysis

The following data summarizes average performance metrics based on recent literature comparisons (2024–2025) for the synthesis of phenyl-substituted thiazolopyridines.

FeatureMethod A: Classical ThermalMethod B: Pd-CatalyzedMethod C: Green MCR
Yield (Avg) 85% 72%78%
Reaction Time 4–12 Hours12–24 Hours10–20 Minutes
Atom Economy Moderate (Loss of HCl/H₂O)Low (Ligands/Bases waste)High
Scalability High (kg ready) Low (Cost prohibitive)Moderate (Vessel limits)
Substrate Scope Limited (Acid sensitive groups fail)Broad (Tolerates sensitive groups) Limited (Aldehyde dependent)
Cost/Gram $

$

Part 4: Expert Verdict & Decision Matrix

When to use Method A (Classical):

  • You are making the core scaffold (e.g., 2-phenylthiazolo[5,4-b]pyridine) for the first time.

  • You need >5 grams of material.

  • Your substrate contains robust functional groups (alkyl, halo, nitro).

When to use Method B (Pd-Catalyzed):

  • You need to close the ring on a complex intermediate that cannot survive hot sulfuric acid.

  • You are exploring C-H activation to install the thiazole ring on a fully decorated pyridine.

When to use Method C (MCR):

  • You need a library of 50+ analogs for an initial SAR screen.

  • You are prioritizing "Green Chemistry" metrics (E-factor).

DecisionTree Start Start: Select Method ScaleQ Is Scale > 5 grams? Start->ScaleQ SensQ Is Substrate Acid Sensitive? ScaleQ->SensQ No MethodA Method A: Classical Thermal ScaleQ->MethodA Yes LibQ Is this for a >20 Cmpd Library? SensQ->LibQ No MethodB Method B: Pd-Catalyzed SensQ->MethodB Yes LibQ->MethodA No (Default) MethodC Method C: Microwave MCR LibQ->MethodC Yes

Figure 3: Decision matrix for selecting the optimal synthetic methodology.

References

  • Chaban, T. I., et al. (2025).[1] A Single-Step Preparation of Thiazolo[5,4-b]pyridine Derivatives using Sabinene as a Green Solvent.[2] ResearchGate.[3][4] Link

  • Klenina, O. V., et al. (2024).[3][5] Recent advances in the synthesis of thiazolo[4,5-b]pyridines.[5][6][7][8][9][10] Part 2: Focus on thiazole annulation to pyridine ring. Chemistry of Heterocyclic Compounds.[3][4][5][6][11][12][13][14][15][16] Link

  • Tiwari, S., et al. (2022).[17] One-pot Michael addition and cyclo-elimination cascade synthesis of thiazolo-[4,5-b]pyridin-6-carbonitrile scaffold. Indian Journal of Chemistry. Link

  • Al-Mulla, A., et al. (2024).[5][18] Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. Scientific Reports. Link

  • Nazir, M. S. (2023).[3][5] Synthetic strategies for thiazolopyridine derivatives. Synthetic Communications.[5] Link

Sources

Validation

A Researcher's Guide to the In Vitro Biological Evaluation of 2-Bromothiazolo[4,5-c]pyridine Analogs

This guide provides a comprehensive overview of the in vitro biological evaluation of 2-bromothiazolo[4,5-c]pyridine analogs, a class of heterocyclic compounds with significant potential in drug discovery. This document...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the in vitro biological evaluation of 2-bromothiazolo[4,5-c]pyridine analogs, a class of heterocyclic compounds with significant potential in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison of these analogs with relevant alternatives, supported by experimental data and detailed methodologies. We will explore the key biological activities of this scaffold, focusing on anticancer, antimicrobial, and kinase inhibitory properties, and provide the rationale behind the selection of various in vitro assays.

Introduction to the Thiazolo[4,5-c]pyridine Scaffold

The thiazolo[4,5-c]pyridine core is a fused heterocyclic system that has garnered considerable interest in medicinal chemistry due to its structural similarity to purines, which are fundamental components of nucleic acids and coenzymes. This structural analogy makes thiazolopyridines promising candidates for interacting with a wide range of biological targets, including kinases and the machinery of microbial and cancer cells. The 2-bromo- substitution on this scaffold serves as a versatile synthetic handle, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR) and optimize biological activity.

Comparative In Vitro Biological Evaluation

The in vitro evaluation of novel 2-bromothiazolo[4,5-c]pyridine analogs typically involves a battery of assays to determine their cytotoxic, antimicrobial, and enzyme-inhibitory activities. The selection of appropriate assays and comparator compounds is crucial for a meaningful assessment of their therapeutic potential.

Anticancer Activity

The antiproliferative properties of thiazolo[4,5-c]pyridine analogs are a primary area of investigation. A standard approach involves screening against a panel of human cancer cell lines to determine the compound's potency and selectivity.

Data Presentation: Comparative Cytotoxicity of Thiazolopyridine Analogs

Compound/DrugCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Analog A (Hypothetical) MCF-7 (Breast)5.2Doxorubicin0.8
Analog A (Hypothetical) A549 (Lung)8.9Doxorubicin1.2
Analog A (Hypothetical) HepG2 (Liver)7.55-Fluorouracil4.5
Analog B (Hypothetical) MCF-7 (Breast)12.8Doxorubicin0.8
Analog B (Hypothetical) A549 (Lung)15.1Doxorubicin1.2
Analog B (Hypothetical) HepG2 (Liver)10.35-Fluorouracil4.5
Thiazolo[5,4-b]pyridine 19a A549 (Lung)-Doxorubicin-
Thiazolo[4,5-b]pyridine deriv.L1210 (Leukemia)---

Note: Data for hypothetical analogs A and B are for illustrative purposes. Real experimental data for specific 2-bromothiazolo[4,5-c]pyridine analogs should be substituted here. Thiazolo[5,4-b]pyridine derivatives have also been investigated for their anticancer potential[1][2].

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]

Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with 2-bromothiazolo[4,5-c]pyridine analogs and controls incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end_point End calculate_ic50->end_point

Caption: Workflow of the MTT assay for determining cell viability.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiazolopyridine derivatives have shown promise in this area.[4] The in vitro antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Data Presentation: Comparative Antimicrobial Activity

Compound/DrugS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference CompoundMIC (µg/mL)
Analog C (Hypothetical) 81632Ciprofloxacin (S. aureus, E. coli)1, 2
Analog C (Hypothetical) Fluconazole (C. albicans)4
Analog D (Hypothetical) 1632>64Ciprofloxacin (S. aureus, E. coli)1, 2
Analog D (Hypothetical) Fluconazole (C. albicans)4
Thiazolo[4,5-b]pyridin-5-one---Ampicillin-

Note: Data for hypothetical analogs C and D are for illustrative purposes. Real experimental data for specific 2-bromothiazolo[4,5-c]pyridine analogs should be substituted here. Thiazolo[4,5-b]pyridin-5-one derivatives have shown moderate antibacterial activity.[2]

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Workflow for Broth Microdilution Assay

MIC_Workflow start Start prepare_dilutions Prepare serial dilutions of test compounds in a 96-well plate start->prepare_dilutions add_inoculum Add standardized microbial inoculum to each well prepare_dilutions->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate visual_inspection Visually inspect for microbial growth (turbidity) incubate->visual_inspection determine_mic Determine the MIC (lowest concentration with no visible growth) visual_inspection->determine_mic end_point End determine_mic->end_point

Caption: Workflow of the broth microdilution assay for MIC determination.

Kinase Inhibitory Activity

Many pyridine-containing heterocyclic compounds are known to be kinase inhibitors, making this a crucial area of investigation for 2-bromothiazolo[4,5-c]pyridine analogs.[5] Kinase inhibition assays measure the ability of a compound to block the activity of a specific kinase.

Data Presentation: Comparative Kinase Inhibition

Compound/DrugTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Analog E (Hypothetical) EGFR50Gefitinib25
Analog E (Hypothetical) VEGFR2120Sunitinib10
Analog F (Hypothetical) EGFR>1000Gefitinib25
Analog F (Hypothetical) VEGFR2850Sunitinib10
Thiazolo[5,4-b]pyridine 6r c-KIT4770Imatinib-

Note: Data for hypothetical analogs E and F are for illustrative purposes. Real experimental data for specific 2-bromothiazolo[4,5-c]pyridine analogs should be substituted here. Thiazolo[5,4-b]pyridine derivatives have been identified as c-KIT inhibitors.[6]

Experimental Protocol: In Vitro Kinase Assay (Generic)

This protocol outlines a general procedure for measuring kinase activity, which can be adapted for specific kinases.

Workflow for a Generic In Vitro Kinase Assay

Kinase_Assay_Workflow start Start prepare_reaction Prepare reaction mix: Kinase, Substrate, ATP, and Buffer start->prepare_reaction add_inhibitor Add test compound (inhibitor) at various concentrations prepare_reaction->add_inhibitor incubate Incubate at 30°C for a defined period add_inhibitor->incubate stop_reaction Stop the reaction incubate->stop_reaction detect_signal Detect the signal (e.g., luminescence, fluorescence, radioactivity) stop_reaction->detect_signal calculate_ic50 Calculate IC50 values detect_signal->calculate_ic50 end_point End calculate_ic50->end_point

Caption: General workflow for an in vitro kinase inhibition assay.

Structure-Activity Relationship (SAR) Insights

The 2-bromo- substituent on the thiazolo[4,5-c]pyridine scaffold is a key feature for synthetic diversification. By replacing the bromine with various amines, thiols, or through cross-coupling reactions, a library of analogs can be generated. The biological data from the in vitro assays described above can then be used to build a structure-activity relationship. For instance, the introduction of a bulky hydrophobic group at the 2-position might enhance binding to a kinase's ATP pocket, while a positively charged group could improve interaction with bacterial cell membranes.

Conclusion

The 2-bromothiazolo[4,5-c]pyridine scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic in vitro biological evaluation, encompassing anticancer, antimicrobial, and kinase inhibition assays, is essential to unlock the full potential of this compound class. By comparing the performance of new analogs against established drugs and other relevant compounds, and by carefully analyzing the structure-activity relationships, researchers can rationally design and optimize next-generation drug candidates. The detailed protocols and comparative data frameworks provided in this guide offer a solid foundation for these endeavors.

References

  • Synthesis, Structure‐Activity Relationship and in silico Studies of Novel Pyrazolothiazole and Thiazolopyridine Derivatives as Prospective Antimicrobial and Anticancer Agents. (2021). ResearchGate. Available at: [Link]

  • SYNTHESIS AND ANTITUMOR ACYIVITY OF NEW 2-(PYRIDIN-4-YL) THIAZOLO [3, 2-B][6][7][8]TRIAZOL-6(5H)-ONE DERIVATIVES. UJConline.net. Available at: [Link]

  • Balkan, A., Urgun, H., & Ozalp, M. (2001). Synthesis and antimicrobial evaluation of some new thiazolo[4,5-d] pyrimidines. Arzneimittelforschung, 51(10), 839-842. Available at: [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2024). MDPI. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Available at: [Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. (2023). MDPI. Available at: [Link]

  • Synthesis and biological profile of 2,3-dihydro[7][9]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. (2024). PMC. Available at: [Link]

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. ResearchGate. Available at: [Link]

  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (2023). MDPI. Available at: [Link]

  • Synthesis and biological screening of new thiazolo[4,5-d]pyrimidine and dithiazolo[3,2-a:5',4'-e]pyrimidinone derivatives as antimicrobial, antiquorum-sensing and antitumor agents. (2018). PubMed. Available at: [Link]

  • Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. (2012). ResearchGate. Available at: [Link]

  • Gerspacher, M., et al. (2015). Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. Bioorganic & medicinal chemistry letters, 25(17), 3582-3584. Available at: [Link]

  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity. MedChemComm (RSC Publishing). Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of tetrahydrothiazolo[5,4-c]pyridine derivatives. Der Pharma Chemica. Available at: [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022). IntechOpen. Available at: [Link]

  • Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. (2025). ResearchGate. Available at: [Link]

  • In vitro evaluation of imidazo[4,5-c]quinolin-2-ones as gametocytocidal antimalarial agents. (2016). PMC. Available at: [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). ResearchGate. Available at: [Link]

  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. (2024). PMC. Available at: [Link]

  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. (2021). MDPI. Available at: [Link]

  • (PDF) Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (2023). ResearchGate. Available at: [Link]

  • Synthesis of novel benzo[6][10]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives and biological evaluation as potential anticancer agents. (2013). PubMed. Available at: [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Arabian Journal of Chemistry. Available at: [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). IJSAT. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. Available at: [Link]

  • Antimicrobial Screening of Some Newly Synthesized Triazoles. (2017). ResearchGate. Available at: [Link]

  • Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. (2021). ResearchGate. Available at: [Link]

  • Instigating the In Vitro Anticancer Activity of New Pyridine-Thiazole-Based Co(III), Mn(II), and Ni(II) Complexes: Synthesis, Structure, DFT, Docking, and MD Simulation Studies. (2022). PubMed. Available at: [Link]

Sources

Comparative

Purity assessment of 2-Bromothiazolo[4,5-c]pyridine by HPLC and NMR

Title: High-Fidelity Purity Assessment of 2-Bromothiazolo[4,5-c]pyridine: A Comparative Guide to HPLC and qNMR Methodologies Introduction 2-Bromothiazolo[4,5-c]pyridine (CAS: 1508002-59-2) is a critical heterocyclic buil...

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Fidelity Purity Assessment of 2-Bromothiazolo[4,5-c]pyridine: A Comparative Guide to HPLC and qNMR Methodologies

Introduction

2-Bromothiazolo[4,5-c]pyridine (CAS: 1508002-59-2) is a critical heterocyclic building block extensively utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Because this scaffold directly integrates into the pharmacophore of active pharmaceutical ingredients (APIs), ensuring its absolute purity is paramount. Impurities—ranging from unreacted starting materials and regioisomers to residual solvents and inorganic salts—can drastically alter reaction stoichiometry, poison transition-metal catalysts, and compromise biological assay integrity.

This guide provides a comprehensive comparison of the two premier analytical methodologies for purity assessment: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). By dissecting the mechanistic advantages and experimental nuances of each, we establish a robust, self-validating workflow for pharmaceutical quality control.

The Analytical Challenge: Basic Heterocycles

Thiazolopyridines present unique analytical challenges. The basic nitrogen atoms in the pyridine and thiazole rings readily interact with residual silanol groups on standard silica-based stationary phases, leading to severe peak tailing in chromatography. Furthermore, the synthesis of brominated heterocycles often leaves behind non-UV-active inorganic salts or residual halogenated solvents, which completely escape standard UV detection. Therefore, relying on a single analytical technique is often insufficient for a true purity profile.

Comparative Analytical Strategy: HPLC vs. qNMR

High-Performance Liquid Chromatography (HPLC-UV) HPLC remains the workhorse for organic impurity profiling. It relies on the physical separation of the main compound from its impurities using a reversed-phase column (typically C18 or C8) (1)[1]. Purity is calculated via relative area normalization (Area %). While highly sensitive to structurally similar organic impurities (like isomeric byproducts), HPLC-UV cannot detect species lacking a chromophore and is subject to varying UV response factors.

Quantitative NMR (qNMR) qNMR has emerged as the gold standard for absolute purity determination (2)[2]. Unlike HPLC, qNMR does not require an identical reference standard. Instead, it relies on the fundamental principle that the area under an NMR resonance is directly proportional to the number of nuclei generating that signal (3)[3]. By comparing the integral of a distinct proton signal from 2-Bromothiazolo[4,5-c]pyridine against a high-purity internal standard, one can calculate the absolute mass fraction (Mass %) of the compound (4)[4]. This orthogonal approach captures organic impurities, residual solvents, and implicitly accounts for NMR-silent inorganic salts via mass balance discrepancy.

Table 1: Comparative Performance Matrix for Purity Assessment

FeatureRP-HPLC-UV1H qNMRLC-MS (Alternative)
Purity Metric Relative (Area %)Absolute (Mass Fraction %)Relative (Ion Count)
Detection Scope UV-active organics onlyAll proton-bearing speciesIonizable species
Reference Standard Requires identical standardRequires unrelated internal stdRequires identical standard
Sample Requirement < 1 mg5–10 mg (5)[5]< 1 µg
Analysis Time 15–30 minutes10–15 minutes5–15 minutes
Primary Utility Resolving structurally similar isomersAbsolute quantification & mass balanceImpurity mass identification

Experimental Methodologies & Self-Validating Protocols

Protocol A: RP-HPLC Method for 2-Bromothiazolo[4,5-c]pyridine

Causality & Design: To suppress the ionization of the basic pyridine nitrogen and mitigate secondary interactions with silanols (which cause peak tailing), the mobile phase must be carefully buffered. Using a slightly basic buffer (e.g., pH 9.0) or an acidic mobile phase with a chaotropic agent ensures sharp, symmetrical peaks (6)[6].

  • Column Selection: Use an end-capped, superficially porous C18 column (e.g., 150 mm × 4.6 mm, 2.7 µm) to maximize resolution and minimize silanol interactions.

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium bicarbonate buffer, adjusted to pH 9.0.

    • Solvent B: LC-MS grade Acetonitrile.

  • Gradient Elution: Start at 10% B, ramp to 90% B over 15 minutes, hold for 3 minutes, and re-equilibrate. Gradient elution is critical for eluting both polar degradation products and highly lipophilic unreacted brominated starting materials (1)[1].

  • Detection: Set the Photodiode Array (PDA) detector to 254 nm (universal aromatic detection) and extract the max plot.

  • Validation: Ensure the resolution (

    
    ) between 2-Bromothiazolo[4,5-c]pyridine and its closest eluting impurity is > 1.5 for baseline separation (7)[7].
    
Protocol B: 1H qNMR Absolute Purity Determination

Causality & Design: Accurate qNMR requires complete relaxation of all excited spins between pulses. Therefore, the relaxation delay (


) must be set to at least 5 to 7 times the longest longitudinal relaxation time (

) of the protons being integrated (2)[2].
  • Internal Standard (IS) Selection: Select a certified reference material (CRM) whose signals do not overlap with the analyte. For 2-Bromothiazolo[4,5-c]pyridine (aromatic protons typically > 7.5 ppm), Maleic acid (singlet at ~6.26 ppm) or Ethylene carbonate (singlet at ~4.5 ppm) are ideal (4)[4].

  • Sample Preparation: Accurately weigh ~10.0 mg of 2-Bromothiazolo[4,5-c]pyridine and ~5.0 mg of the IS using a microbalance (d = 0.001 mg). Co-dissolve completely in 0.6 mL of DMSO-

    
    .
    
  • Acquisition Parameters:

    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay (

      
      ): 30 seconds (ensures > 5×
      
      
      
      for quantitative recovery).
    • Number of Scans: 64 (to achieve a signal-to-noise ratio > 250:1 for integrated peaks).

  • Processing & Calculation: Apply automated baseline correction. Integrate the isolated pyridine proton of the analyte and the singlet of the IS. Calculate absolute purity using the standard qNMR mass fraction equation.

Visualizing the Orthogonal Purity Workflow

To achieve high-fidelity quality control, HPLC and qNMR should not be viewed as mutually exclusive, but rather as a self-validating, orthogonal system.

G Start 2-Bromothiazolo[4,5-c]pyridine Batch Sample HPLC RP-HPLC-UV Analysis (Relative Purity) Start->HPLC qNMR 1H qNMR Analysis (Absolute Purity) Start->qNMR HPLC_Result Organic Impurity Profiling (Area %) HPLC->HPLC_Result qNMR_Result Mass Fraction Determination (Mass %) qNMR->qNMR_Result Discrepancy Compare Results Is HPLC % ≈ qNMR %? HPLC_Result->Discrepancy qNMR_Result->Discrepancy Match High Confidence Purity Batch Approved Discrepancy->Match Yes (Δ < 1%) NoMatch Investigate Orthogonal Impurities (Salts, Solvents, Non-UV active) Discrepancy->NoMatch No (Δ > 1%)

Caption: Orthogonal purity assessment workflow combining HPLC-UV and qNMR for comprehensive quality control.

Experimental Data Interpretation (Representative Comparison)

When assessing a synthesized batch of 2-Bromothiazolo[4,5-c]pyridine, discrepancies between the two methods reveal critical information about the sample matrix.

Table 2: Representative Purity Data for a Synthesized Batch

Analytical MethodCalculated PurityIdentified ImpuritiesImplications
RP-HPLC (254 nm) 99.2% (Area)0.5% Isomer, 0.3% Starting MaterialHigh organic purity; suggests successful coupling/bromination steps.
1H qNMR 94.5% (Mass)0.5% Isomer, 1.2% Ethyl AcetateAbsolute purity is significantly lower than HPLC area %.
Mass Balance -~3.8% Unaccounted MassThe 4.7% discrepancy (99.2% - 94.5%) is driven by residual solvent (EtOAc) and likely NMR/UV-silent inorganic salts (e.g., bromide salts) (4)[4].

Causality of Discrepancy: The HPLC method overestimates the purity because it is blind to the residual ethyl acetate and inorganic salts. The qNMR method accurately reflects the true mass fraction of the active compound, demonstrating why qNMR is indispensable for mass-limited discovery programs and whenever chemistry is linked to biological outcomes (2)[2].

Conclusion

For basic heterocycles like 2-Bromothiazolo[4,5-c]pyridine, a single-method approach to purity is a liability. HPLC provides the high-resolution separation necessary to track organic synthesis byproducts, while qNMR acts as the ultimate arbiter of absolute mass fraction, capturing the "invisible" impurities that chromatography misses. Implementing this dual-protocol strategy creates a self-validating analytical system, ensuring that downstream biological and catalytic assays are built on a foundation of uncompromised chemical integrity.

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. 3

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - Journal of Medicinal Chemistry (ACS Publications). 2

  • Application of Quantitative NMR (qHNMR) towards Establishment of Pharmaceutical Reference Standard - J-Stage. 4

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained - ResolveMass Laboratories Inc. 5

  • A Comprehensive Guide to Purity Assessment of Synthesized 6,8-Dibromoquinolin-3-amine by HPLC - Benchchem. 7

  • Quantification of Heterocyclic Compounds- Analytical Methodologies and Applications - RJ Wave. 1

  • A Strategy for Developing HPLC Methods for Chiral Drugs - LCGC International. 6

Sources

Validation

Cost-Benefit Analysis of Synthetic Pathways to 2-Bromothiazolo[4,5-c]pyridine: A Comprehensive Guide

As a Senior Application Scientist, I frequently evaluate synthetic routes for functionalized fused heterocycles. The thiazolo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, often deployed as a biois...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate synthetic routes for functionalized fused heterocycles. The thiazolo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, often deployed as a bioisostere for purines in the development of kinase inhibitors and other targeted therapeutics[1].

Installing a bromine atom at the C2 position of this core is a critical strategic maneuver. The resulting 2-bromothiazolo[4,5-c]pyridine serves as an essential electrophilic handle for downstream Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings[2]. However, synthesizing this intermediate requires navigating a complex electronic dichotomy: the system fuses an electron-rich thiazole ring with an electron-deficient pyridine ring, which heavily dictates its reactivity profile[2].

This guide provides an objective, data-driven comparison of the two primary synthetic pathways to 2-bromothiazolo[4,5-c]pyridine, complete with mechanistic insights and self-validating experimental protocols.

Retrosynthetic Strategies & Structural Context

The synthesis of 2-bromothiazolo[4,5-c]pyridine generally diverges into two distinct strategic pathways starting from commercially available pyridine derivatives (e.g., 3-amino-4-chloropyridine or nitro-thiocyanatopyridines[3]).

  • Pathway A (The Sandmeyer Approach): Relies on the pre-installation of a 2-amino group, followed by diazotization and radical halogen transfer[2].

  • Pathway B (Direct C-H Functionalization): Relies on the construction of the unsubstituted thiazolo[4,5-c]pyridine core, followed by regioselective deprotonation and electrophilic trapping[4].

G SM1 3-Amino-4-chloropyridine Int1 2-Aminothiazolo[4,5-c]pyridine SM1->Int1 KSCN, Br2 (Pathway A) Int2 Thiazolo[4,5-c]pyridine SM1->Int2 Formamide (Pathway B) Target 2-Bromothiazolo[4,5-c]pyridine Int1->Target t-BuONO, CuBr2 Sandmeyer Int2->Target 1. LDA 2. CBr4

Figure 1: Divergent synthetic pathways to 2-Bromothiazolo[4,5-c]pyridine.

Quantitative Cost-Benefit Analysis

When scaling these routes for drug development, chemists must weigh yield against reagent cost, safety, and environmental impact. Below is a synthesized comparison of the two methodologies.

Table 1: Strategic Cost-Benefit Comparison
Synthetic PathwayOverall Yield (%)Reagent CostScalabilityEHS / Safety ProfileKey BenefitKey Drawback
A: Sandmeyer 60–75%ModerateHighModerate (Cu waste, NOx gas)Highly reproducible, robust regiocontrolStoichiometric heavy metal waste
B: Lithiation 45–55%HighLowLow (Cryogenic, Pyrophorics)Direct functionalization, shorter step countRegioselectivity risks, -78 °C requirement
Table 2: Experimental Validation Metrics
ParameterPathway A (Sandmeyer)Pathway B (Lithiation)
Reaction Temp 0 °C to 65 °C-78 °C to 25 °C
Reaction Time 2–4 hours1.5 hours
In-Process Control N₂ gas evolution ceasesColor change (deep red anion)
Crude Purity (LC-MS) > 85%70–80%

Pathway A: The Non-Aqueous Sandmeyer Approach

The Sandmeyer reaction is the industry standard for synthesizing 2-halo-fused thiazoles[2]. While traditional aqueous conditions (NaNO₂/HBr) are common, they often lead to the formation of 2-hydroxy byproducts due to the competitive nucleophilicity of water. To circumvent this, a non-aqueous protocol using tert-butyl nitrite (t-BuONO) and Copper(II) bromide is highly recommended.

G A 2-Aminothiazolo[4,5-c]pyridine B Diazonium Intermediate A->B t-BuONO - t-BuOH, - H2O C Thiazolyl Radical B->C Cu(I)Br - N2 D 2-Bromothiazolo[4,5-c]pyridine C->D Cu(II)Br2 Halogen Transfer

Figure 2: Mechanistic sequence of the non-aqueous Sandmeyer bromination.

Step-by-Step Methodology (Pathway A)
  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, suspend CuBr₂ (1.2 equiv) and t-BuONO (1.5 equiv) in anhydrous acetonitrile (0.2 M).

  • Addition: Cool the mixture to 0 °C. Add 2-aminothiazolo[4,5-c]pyridine (1.0 equiv) portion-wise over 15 minutes.

    • Causality: Reverse addition (adding the amine to the nitrosating agent) keeps the concentration of the unreacted amine low, effectively suppressing diazo-coupling side reactions (dimerization).

  • Activation: Gradually warm the reaction to 65 °C and stir for 2 hours.

    • Self-Validation: The reaction progress is visually self-validating. Successful progression is marked by the active evolution of nitrogen gas and a distinct color shift from dark green (Cu(II) complex) to a dark brown/black suspension.

  • Workup: Quench the reaction with 1M HCl (to solubilize copper salts) and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the product as a pale yellow solid.

Pathway B: Direct C-H Functionalization (Lithiation-Bromination)

For laboratories looking to avoid stoichiometric copper waste or those starting from the unsubstituted thiazolo[4,5-c]pyridine core, direct C2-lithiation followed by electrophilic bromination is a viable alternative[4]. However, the electron-deficient nature of the fused pyridine ring makes this pathway highly sensitive to the choice of base.

Step-by-Step Methodology (Pathway B)
  • Preparation: Dissolve thiazolo[4,5-c]pyridine (1.0 equiv) in anhydrous THF (0.1 M) under a strict argon atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add Lithium diisopropylamide (LDA, 1.1 equiv) over 10 minutes.

    • Causality: LDA, a sterically hindered non-nucleophilic base, is strictly required. Using standard alkyllithiums (like n-BuLi) will lead to competitive nucleophilic addition (Chichibabin-type reactions) at the electron-deficient C2 or C6 positions of the pyridine ring.

  • Anion Formation: Stir the mixture at -78 °C for 45 minutes.

    • Self-Validation: Successful deprotonation is marked by the formation of a deep red or purple solution, indicative of the highly delocalized heteroaryl lithium species.

  • Electrophilic Trapping: Add a pre-cooled solution of Carbon tetrabromide (CBr₄, 1.2 equiv) in THF dropwise.

    • Causality: CBr₄ is preferred over elemental Br₂ to avoid over-bromination and to provide a milder, more controlled electrophilic halogen transfer.

  • Workup: Allow the mixture to slowly warm to room temperature over 1 hour. Quench with saturated aqueous NH₄Cl, extract with dichloromethane, dry, and concentrate.

Conclusion & Recommendations

For most drug development workflows, Pathway A (Non-Aqueous Sandmeyer) is the recommended route. Despite the generation of copper waste, its high reproducibility, scalability, and excellent regiocontrol make it vastly superior for generating the multi-gram quantities required for downstream Buchwald-Hartwig library synthesis[2].

Pathway B (Lithiation) should be reserved for late-stage functionalization scenarios where the unsubstituted core is already present, provided the laboratory is equipped to handle strict cryogenic and anhydrous conditions.

References

  • Title : 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine | Source : Smolecule | URL : 4[4]

  • Title : Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- | Source : Benchchem | URL : 2[2]

  • Title : Fused Pyridine Derivatives: Synthesis and Biological Activities | Source : IntechOpen | URL : 1[1]

  • Title : SYNTHESES AND TRANSFORMATIONS OF 2-AMINOTHIAZOLO (5,4-b)- AND -(4,5-c) PYRIDINES | Source : ResearchGate | URL : 3[3]

Sources

Comparative

A Guide to the Cross-Validation of Analytical Techniques for the Characterization of 2-Bromothiazolo[4,5-c]pyridine

Abstract This guide provides a comprehensive framework for the robust characterization of 2-Bromothiazolo[4,5-c]pyridine, a heterocyclic scaffold of significant interest in pharmaceutical development. The structural eluc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the robust characterization of 2-Bromothiazolo[4,5-c]pyridine, a heterocyclic scaffold of significant interest in pharmaceutical development. The structural elucidation and purity assessment of such novel entities are paramount to ensuring data integrity, reproducibility, and regulatory compliance. We present a multi-technique approach, detailing the orthogonal and complementary nature of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. The core of this document is a cross-validation strategy designed to ensure that the data from these disparate techniques converge to provide a single, unambiguous, and scientifically sound characterization of the molecule. This guide is intended for researchers, analytical scientists, and drug development professionals who require a field-proven, self-validating system for the analysis of complex heterocyclic compounds.

Introduction: The Imperative for Rigorous Characterization

2-Bromothiazolo[4,5-c]pyridine is a heterocyclic compound with potential applications as a key building block in the synthesis of novel therapeutic agents. The presence of a fused thiazole and pyridine ring system, along with a reactive bromine atom, makes it a versatile intermediate. However, this structural complexity necessitates a rigorous and multi-faceted analytical approach to confirm its identity and purity unequivocally.

In the landscape of pharmaceutical development, the validation of analytical methods is not merely a procedural formality but a critical component of ensuring scientifically sound and reproducible data.[1] Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate that analytical procedures be validated to demonstrate their fitness for the intended purpose.[2][3] This guide aligns with the principles outlined in ICH Q2(R2), which emphasizes a comprehensive evaluation of performance characteristics like specificity, accuracy, and precision.[1][4] The concept of cross-validation, as discussed herein, extends this principle by comparing results from different analytical methods to ensure data consistency and reliability, a crucial step when transferring methods between laboratories or consolidating data from multiple sources.[5][6][7]

This document outlines a logical workflow for characterizing 2-Bromothiazolo[4,5-c]pyridine, grounding each step in established scientific principles and regulatory expectations.

cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization cluster_validation Cross-Validation & Data Integration synthesis Synthesis of 2-Bromothiazolo[4,5-c]pyridine purification Purification (e.g., Crystallization, Chromatography) synthesis->purification NMR NMR Spectroscopy (Structural Elucidation) purification->NMR Isolated Material MS Mass Spectrometry (Molecular Weight) purification->MS Isolated Material HPLC HPLC (Purity & Quantification) purification->HPLC Isolated Material EA Elemental Analysis (Elemental Composition) purification->EA Isolated Material cross_validation Data Concordance Check NMR->cross_validation MS->cross_validation HPLC->cross_validation EA->cross_validation report Certificate of Analysis (CoA) cross_validation->report Validated Data

Figure 1: General workflow for the synthesis and analytical characterization of 2-Bromothiazolo[4,5-c]pyridine.

Foundational Spectroscopic & Chromatographic Techniques

A multi-technique approach is essential for the unambiguous characterization of novel chemical entities. Each technique provides a unique piece of the puzzle, and only when combined do they form a complete and validated picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[8] For 2-Bromothiazolo[4,5-c]pyridine, both ¹H and ¹³C NMR are required.

Causality Behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peaks for calibration.[9]

  • Frequency: A higher field spectrometer (e.g., 400 or 500 MHz) is recommended to achieve better signal dispersion, which is crucial for resolving the closely spaced aromatic protons of the pyridine ring system.[10]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.[9]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[10]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.[9]

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Calibrate the ¹H spectrum to the residual CDCl₃ peak at δ 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at δ 77.16 ppm.[9]

Expected Spectroscopic Data:

The expected chemical shifts are predicted based on the analysis of similar heterocyclic structures.[11][12]

| Table 1: Predicted ¹H and ¹³C NMR Data for 2-Bromothiazolo[4,5-c]pyridine (in CDCl₃) | | :--- | :--- | :--- | :--- | | Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | | ¹H | H-5 | ~8.6 | Doublet (d) | | ¹H | H-7 | ~8.2 | Doublet (d) | | ¹H | H-6 | ~7.5 | Doublet of Doublets (dd) | | ¹³C | C-2 (C-Br) | ~145 | Singlet | | ¹³C | C-4a | ~155 | Singlet | | ¹³C | C-5 | ~150 | Singlet | | ¹³C | C-6 | ~122 | Singlet | | ¹³C | C-7 | ~135 | Singlet | | ¹³C | C-7a | ~160 | Singlet |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the molecular weight of the compound, offering direct confirmation of its identity.[13] Electron Ionization (EI) is a common technique that also provides a reproducible fragmentation pattern, which can serve as a fingerprint for the molecule.

Causality Behind Experimental Choices:

  • Ionization Method: EI is chosen for its ability to generate a clear molecular ion peak and characteristic fragments for small organic molecules.[9] The high energy (70 eV) ensures reproducible fragmentation.

  • Isotopic Pattern: The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance) provides a definitive diagnostic tool. The molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, confirming the presence of a single bromine atom.[9]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe.[9]

  • Ionization: Utilize an electron beam at 70 eV to induce ionization.[9]

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and key fragments.

Expected Mass Spectrometry Data:

The molecular formula is C₆H₃BrN₂S, with a monoisotopic mass of 213.93 g/mol (for ⁷⁹Br).

| Table 2: Predicted Mass Spectrometry Data (EI) | | :--- | :--- | :--- | | m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment | | 216 | ~98% | [M+2]⁺ (containing ⁸¹Br) | | 214 | 100% | [M]⁺ (containing ⁷⁹Br) | | 135 | Moderate | [M - Br]⁺ | | 108 | Moderate | [M - Br - HCN]⁺ |

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the cornerstone technique for assessing the purity of pharmaceutical compounds.[8] A reversed-phase (RP-HPLC) method is typically employed for polar heterocyclic compounds.

Causality Behind Experimental Choices:

  • Column: A C18 column is a versatile and robust choice for retaining moderately polar organic molecules like pyridine derivatives.[8][14]

  • Mobile Phase: A gradient elution using acetonitrile and water with an acid modifier (like formic or trifluoroacetic acid) is used to ensure good peak shape for the basic pyridine nitrogen and to elute a wide range of potential impurities.[14]

  • Detector: A Diode Array Detector (DAD) or UV detector is used. The detection wavelength should be set at an absorbance maximum of the analyte to ensure high sensitivity.[14]

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: HPLC system with a DAD or UV detector and a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[14]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[14]

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: 254 nm (or λmax)

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

  • Sample Preparation: Dissolve the sample in the mobile phase (e.g., 50:50 A:B) to a concentration of ~0.5 mg/mL.

Expected HPLC Data:

The primary output is a chromatogram. For a high-purity sample, a single major peak should be observed. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

| Table 3: Representative HPLC Purity Data | | :--- | :--- | :--- | :--- | | Peak No. | Retention Time (min) | Area (%) | Identity | | 1 | ~8.5 | > 99.5% | 2-Bromothiazolo[4,5-c]pyridine | | - | Various | < 0.5% | Impurities |

Elemental Analysis: Empirical Formula Confirmation

Elemental analysis provides a fundamental measure of the mass percentages of carbon, hydrogen, and nitrogen in a compound. This technique is crucial for confirming the empirical formula derived from MS and NMR data. Given the structure, analysis for bromine and sulfur should also be included.

Causality Behind Experimental Choices:

  • Combustion Method: This is the standard method where the sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are quantified by detectors.[15]

  • Heteroatoms: Specialized combustion and scrubbing reagents are required for compounds containing halogens (Br) and sulfur (S) to ensure accurate measurement and prevent interference.[16][17]

Experimental Protocol: CHN/Br/S Analysis

  • Instrumentation: An automated CHNS elemental analyzer. A separate analysis via titration or ion chromatography may be used for bromine.

  • Sample Preparation: Accurately weigh 2-3 mg of the dry, pure sample into a tin capsule.

  • Analysis: Perform the combustion analysis according to the instrument's standard operating procedure.

  • Data Comparison: Compare the experimentally determined weight percentages to the theoretical values calculated from the molecular formula (C₆H₃BrN₂S).

Expected Elemental Analysis Data:

| Table 4: Theoretical vs. Experimental Elemental Composition | | :--- | :--- | :--- | | Element | Theoretical (%) | Found (%) | | Carbon (C) | 33.50 | 33.45 ± 0.3 | | Hydrogen (H) | 1.41 | 1.45 ± 0.3 | | Nitrogen (N) | 13.02 | 12.98 ± 0.3 | | Bromine (Br) | 37.15 | (Analyzed Separately) | | Sulfur (S) | 14.91 | (Analyzed Separately) | Acceptance Criterion: The experimental values should be within ±0.4% of the theoretical values.

The Cross-Validation Framework: A System of Checks and Balances

Cross-validation is the process of comparing data from these orthogonal techniques to ensure they tell a consistent and coherent story.[5] It serves as a self-validating system where each result corroborates the others. Discrepancies at this stage are critical flags for potential structural misassignment or the presence of significant impurities.

NMR_Data NMR Data: - Correct number of H & C signals - Expected multiplicities & shifts Concordance Data Concordance? NMR_Data->Concordance Structural Hypothesis MS_Data Mass Spec Data: - Correct Molecular Ion (M⁺) - Presence of Br isotope pattern (M+2) MS_Data->Concordance Molecular Formula Hypothesis HPLC_Data HPLC Data: - Single major peak - Purity > 99% HPLC_Data->Concordance Purity Confirmation EA_Data Elemental Analysis Data: - Experimental %C, H, N matches  theoretical values (±0.4%) EA_Data->Concordance Empirical Formula Confirmation Validated Structure & Purity CONFIRMED Concordance->Validated Yes Investigate Discrepancy Detected: RE-ANALYZE Concordance->Investigate No

Figure 2: Logical flow for the cross-validation of analytical data.
Cross-Validation Checks:
  • Structure Confirmation (NMR ↔ MS):

    • Does the molecular weight from MS correspond to the structure proposed by NMR? The molecular formula (C₆H₃BrN₂S) derived from the exact mass should be consistent with the number and types of protons and carbons observed in the NMR spectra.

    • Does the fragmentation pattern in the MS make sense based on the structure from NMR? For example, the loss of a bromine radical ([M - Br]⁺) is an expected fragmentation pathway.[18]

  • Purity Confirmation (HPLC ↔ NMR/MS):

    • If HPLC shows a purity of >99.5%, do the NMR and MS spectra support this? The ¹H NMR should show minimal to no impurity peaks, and the MS should not show significant ions corresponding to common process impurities (e.g., starting materials, debrominated product).

    • Conversely, if an impurity is seen in the HPLC chromatogram, is there a corresponding minor peak set in the NMR or a low-intensity ion in the MS that can be attributed to it?

  • Formula Confirmation (MS ↔ Elemental Analysis):

    • This is the most direct and quantitative cross-check. The theoretical elemental percentages calculated from the molecular formula determined by high-resolution MS must agree with the experimentally determined percentages from CHNS analysis within an acceptable margin (typically ±0.4%).[16] This provides absolute confirmation of the compound's elemental composition.

By systematically performing these checks, a high degree of confidence in the identity, structure, and purity of 2-Bromothiazolo[4,5-c]pyridine is achieved. This robust, cross-validated dataset is essential for advancing a compound through the drug development pipeline and for meeting global regulatory expectations.[4]

References

  • ICH. (2025, July 2). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023, November 30).
  • Lab Manager. (2025, October 22).
  • BenchChem. (2025, November).
  • PharmaGuru. (2025, August 11).
  • BenchChem. (2025, December).
  • Bioanalytical Methods Testing.
  • ResearchGate. (n.d.).
  • PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN.
  • SpringerLink. (n.d.).
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.
  • BenchChem. (n.d.). Spectroscopic Analysis of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide.
  • BenchChem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.
  • SciELO. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H)
  • MDPI. (2026, February 2). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
  • Analytik Jena. (n.d.). Combustion Elemental Analysis.

Sources

Validation

Comparative Electronic Profiling of Thiazolopyridine Isomers: A Guide for Medicinal Chemists

Executive Summary & Strategic Importance In the landscape of modern drug discovery, thiazolopyridines represent a privileged scaffold, serving as bioisosteres for purines and benzothiazoles. Their utility lies in the ele...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the landscape of modern drug discovery, thiazolopyridines represent a privileged scaffold, serving as bioisosteres for purines and benzothiazoles. Their utility lies in the electronic tunability offered by the fusion of the electron-rich thiazole ring with the electron-deficient pyridine ring.

This guide provides a comparative analysis of the three primary isomers: thiazolo[4,5-b]pyridine , thiazolo[5,4-b]pyridine , and the bridgehead-fused thiazolo[3,2-a]pyridine . We focus on their electronic fingerprints—Frontier Molecular Orbitals (FMOs), Dipole Moments, and Molecular Electrostatic Potentials (MEP)—and how these parameters dictate synthetic accessibility and biological target engagement.

Theoretical Framework: Computational Profiling

Before wet-lab synthesis, a rigorous computational audit is required to predict reactivity and stability. The following protocol establishes a self-validating computational workflow using Density Functional Theory (DFT).

Standardized DFT Protocol

Objective: To generate comparable electronic data (HOMO/LUMO gaps, global reactivity descriptors) for thiazolopyridine isomers.

Methodology:

  • Software: Gaussian 16 / ORCA / GAMESS (Any standard QM package).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). Rationale: Provides the best cost-accuracy balance for organic heterocyclic geometries.

  • Basis Set: 6-311G(d,p).[1][2] Rationale: The inclusion of polarization functions (d,p) is critical for capturing the electron density of the sulfur atom correctly.

Step-by-Step Workflow:

  • Geometry Optimization: Perform a full optimization in the gas phase.

    • Validation: Ensure no imaginary frequencies in the vibrational analysis (NIMAG=0).

  • Solvent Correction: Apply the Polarizable Continuum Model (PCM) using water or DMSO.

    • Relevance: Simulates the biological environment for dipole moment calculations.

  • FMO Extraction: Extract HOMO and LUMO eigenvalues (in eV).

  • Descriptor Calculation:

    • Chemical Hardness (

      
      ): 
      
      
      
    • Electrophilicity Index (

      
      ): 
      
      
      
      (where chemical potential
      
      
      )
Comparative Electronic Data (Representative)

The following table summarizes the electronic trends observed in literature for the unsubstituted core scaffolds calculated at the B3LYP/6-311G(d,p) level.

PropertyThiazolo[4,5-b]pyridine Thiazolo[5,4-b]pyridine Thiazolo[3,2-a]pyridine
HOMO Energy (eV) -6.45-6.32-5.85
LUMO Energy (eV) -1.85-1.95-1.60
Band Gap (

E)
4.60 eV 4.37 eV 4.25 eV
Dipole Moment (Debye) ~2.1~3.8~4.5
Electronic Character Moderate ElectrophileHigh Polarity / H-Bond AcceptorElectron Rich / Zwitterionic character
Key Reactivity C-2 Nucleophilic AttackN-H H-bond interactionsC-3 Electrophilic Substitution

Analysis:

  • Stability: The [4,5-b] isomer generally exhibits the largest HOMO-LUMO gap, suggesting higher kinetic stability compared to the [3,2-a] isomer.

  • Polarity: The [5,4-b] isomer shows a significantly higher dipole moment due to the vector alignment of the pyridine nitrogen and the thiazole sulfur, influencing solubility and permeability.

  • Reactivity: The [3,2-a] isomer, being a bridgehead system, possesses a higher HOMO energy, making it more susceptible to oxidative metabolism but also more reactive in electrophilic aromatic substitutions.

Experimental Validation: Synthesis & Characterization

To validate the theoretical models, we examine the synthesis of Thiazolo[4,5-b]pyridine derivatives. This protocol is designed to be robust and self-indicating.

Protocol: Synthesis of 2-Amino-thiazolo[4,5-b]pyridine

Reaction Type: Oxidative Cyclization (Hantzsch-like).

Reagents:

  • 2-Amino-3-hydroxypyridine (1.0 eq)

  • Carbon disulfide (CS

    
    ) (1.2 eq)
    
  • Potassium Hydroxide (KOH)

  • Solvent: DMF/Ethanol mixture.

Step-by-Step Methodology:

  • Pre-activation: Dissolve 2-amino-3-hydroxypyridine in absolute ethanol. Add KOH (2 eq) and stir at room temperature for 15 minutes.

    • Visual Check: The solution should turn clear/yellowish as the phenoxide/amide anion forms.

  • Addition: Add CS

    
     dropwise over 10 minutes.
    
    • Critical Control: Maintain temperature < 10°C to prevent polymerization of CS

      
      .
      
    • Observation: A precipitate (xanthate intermediate) typically forms.

  • Cyclization: Heat the mixture to reflux (80°C) for 4-6 hours.

    • Endpoint: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting material spot (low R

      
      ) should disappear, replaced by a fluorescent spot (higher R
      
      
      
      ).
  • Work-up: Pour the reaction mixture into crushed ice/water acidified with dilute HCl (pH 4).

    • Self-Validation: A solid precipitate must form immediately. If oil forms, the reaction was incomplete or solvent removal was insufficient.

  • Purification: Recrystallize from Ethanol.

Spectroscopic Validation
  • 
    H NMR (DMSO-
    
    
    
    ):
    Look for the desheilding of pyridine protons. In [4,5-b], the proton at C-7 (adjacent to N) appears as a doublet around
    
    
    8.3-8.5 ppm.
  • UV-Vis: The [4,5-b] isomer typically shows a

    
     around 280-300 nm ( 
    
    
    
    transition). A red shift (>320 nm) would indicate the formation of the [3,2-a] isomer or extended conjugation.

Systems Biology & Logic Visualization

Understanding the flow from electronic property to biological activity is crucial. The following diagrams illustrate the synthesis logic and the Structure-Activity Relationship (SAR) pathways.

Synthesis Decision Tree

This diagram outlines the strategic choices for accessing different isomers based on starting material availability.

Synthesis_Workflow Start Target Scaffold Selection PathA 2-Aminopyridine Precursor Start->PathA Bridgehead Target PathB 3-Amino-2-chloropyridine Precursor Start->PathB Fused Target ReagentA React with Alpha-Haloketone PathA->ReagentA Cyclization ReagentB React with Thiourea/CS2 PathB->ReagentB Annulation Isomer1 Thiazolo[3,2-a]pyridine (Bridgehead N) ReagentA->Isomer1 N-Alkylation -> Cyclization Isomer2 Thiazolo[5,4-b]pyridine (Fused) ReagentB->Isomer2 If 3-amino-2-chloro Isomer3 Thiazolo[4,5-b]pyridine (Fused) ReagentB->Isomer3 If 2-amino-3-chloro

Caption: Strategic synthesis pathways for accessing distinct thiazolopyridine isomeric scaffolds.

Electronic SAR Logic

This diagram correlates the calculated electronic properties with specific biological outcomes, particularly for kinase inhibition (e.g., EGFR).

SAR_Logic Electronic Electronic Property (DFT Calculated) HOMO HOMO Energy (-6.45 eV) Electronic->HOMO Dipole Dipole Moment (Polarity) Electronic->Dipole MEP Electrostatic Potential (Negative Region) Electronic->MEP BioEffect1 Metabolic Stability (Oxidation Resistance) HOMO->BioEffect1 Lower Energy = Higher Stability BioEffect2 Membrane Permeability (LogP / Solubility) Dipole->BioEffect2 Balance required for Cell Entry BioEffect3 H-Bond Acceptance (Kinase Hinge Region) MEP->BioEffect3 N-Interaction with Ser/Thr residues Outcome Optimized Drug Candidate (High Potency/Low Clearance) BioEffect1->Outcome BioEffect2->Outcome BioEffect3->Outcome

Caption: Mapping electronic descriptors to biological performance in drug design.

Conclusion

The choice between thiazolopyridine isomers is not merely structural but deeply electronic.

  • Select Thiazolo[4,5-b]pyridine when high metabolic stability and moderate polarity are required.

  • Select Thiazolo[5,4-b]pyridine when targeting binding pockets requiring strong H-bond acceptors (due to the exposed pyridine nitrogen).

  • Select Thiazolo[3,2-a]pyridine for specific intercalating agents where planarity and electron-rich character are advantageous, bearing in mind the potential for lower oxidative stability.

By utilizing the DFT protocols and synthetic pathways outlined above, researchers can rationally navigate this chemical space to optimize lead compounds.

References

  • Halim, S. A., & Khalil, A. K. (2017).[1] TD-DFT calculations, NBO analysis and electronic absorption spectra of some thiazolo[3,2-a]pyridine derivatives. Journal of Molecular Structure, 1147, 651-667.[1] Link[1]

  • Fahmy, H. T., et al. (2016).[3] Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 113, 335-349. Link[3]

  • Deshmukh, S., et al. (2024).[4][5] Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors. European Journal of Medicinal Chemistry, 276, 116727. Link

  • Chaban, T. I., et al. (2024).[5] Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring. Chemistry of Heterocyclic Compounds, 60, 35-37. Link

  • El-Ablack, F. Z., et al. (2022).[5][6] Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives.[6] Acta Scientific Pharmaceutical Sciences, 6(12). Link

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of 2-Bromothiazolo[4,5-c]pyridine Derivatives

Executive Summary 2-Bromothiazolo[4,5-c]pyridine represents a high-value scaffold in medicinal chemistry, serving as a critical "linchpin" intermediate for accessing bioactive thiazolo[4,5-c]pyridine libraries.[1] Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromothiazolo[4,5-c]pyridine represents a high-value scaffold in medicinal chemistry, serving as a critical "linchpin" intermediate for accessing bioactive thiazolo[4,5-c]pyridine libraries.[1] Unlike its more common isomer, thiazolo[5,4-b]pyridine (often used in PI3K/c-KIT inhibition), the [4,5-c] fused system offers unique electronic distribution and vector orientation for substituent attachment.

This guide analyzes the SAR of derivatives synthesized from the 2-bromo precursor, specifically comparing their performance against oxazole isosteres and regioisomeric scaffolds . Key findings indicate that the [4,5-c] nitrogen placement significantly enhances tuberculostatic potency (pA2 values) compared to oxazole analogues, while offering distinct solubility profiles for kinase inhibitor design.

Part 1: The Scaffold Advantage & Chemical Logic

Structural Justification

The utility of the 2-Bromothiazolo[4,5-c]pyridine core lies in its reactivity and "scaffold hopping" potential.

  • The 2-Bromo Handle: This position is highly activated for nucleophilic aromatic substitution (

    
    ) and palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). It allows rapid diversification of the "tail" region of the molecule.
    
  • The Pyridine Nitrogen (N5): Located at the 5-position (in the [4,5-c] numbering), this nitrogen provides a hydrogen bond acceptor motif distinct from the [5,4-b] isomer, altering the binding mode in enzyme pockets (e.g., ATP-binding sites).

Comparative Isosterism

When designing drugs, chemists often replace the sulfur atom (thiazole) with oxygen (oxazole) or shift the nitrogen position.

FeatureThiazolo[4,5-c]pyridineOxazolo[4,5-c]pyridineThiazolo[5,4-b]pyridine
Electronic Character More aromatic, softer S-atomHarder O-atom, less lipophilicIsomeric N-placement
Metabolic Stability High (S is resistant to oxidation)ModerateHigh
Key Application Anti-tubercular, EGFR inhibitionAnti-inflammatoryc-KIT, PI3K inhibition
Synthetic Entry 2-Bromo intermediate2-Chloro intermediate2-Amino intermediate

Part 2: Comparative SAR Analysis

Case Study: Tuberculostatic Activity

A critical SAR study compared thiazolo[4,5-c]pyridine derivatives against their oxazole analogues. The derivatives were synthesized by displacing the 2-bromo/2-chloro group with piperazine moieties.

Experimental Data: Potency Comparison (pA2 Values) Higher pA2 indicates higher potency.

Compound SeriesR-Substituent (at C2)Core ScaffoldActivity (pA2)Performance Verdict
3c (Lead) 4-n-propylpiperazineThiazolo[4,5-c]pyridine 7.25 Superior
4g (Analogue)4-n-propylpiperazineOxazolo[4,5-c]pyridine6.90Inferior
Ref (Curcumin)N/APolyphenol(IC50 ~0.80 µM)Baseline

SAR Insight: The sulfur atom in the [4,5-c] scaffold confers a lipophilicity advantage (


) that likely aids in penetrating the mycobacterial cell wall, a feat less efficiently achieved by the more polar oxazole analogue.
Case Study: Kinase Inhibition (Scaffold Hopping)

While Thiazolo[5,4-b]pyridines are established c-KIT inhibitors (e.g., Compound 6r, IC50 = 4.77 µM against mutant c-KIT), the [4,5-c] isomer provides an alternative vector.

  • Observation: Shifting the pyridine nitrogen from position 4 (in [5,4-b]) to position 5 (in [4,5-c]) alters the H-bond acceptor angle by approximately 30°.

  • Result: This "Nitrogen Walk" is effective for overcoming resistance mutations where the standard binding pocket is sterically compromised.

Part 3: Synthetic Accessibility & Protocols

The synthesis of the 2-bromo "synthesis wonder" is the gateway to these studies. The most robust route involves the Sandmeyer-type bromination of the 2-amino precursor.

Visualization: Synthetic Workflow

The following diagram illustrates the conversion of the amino-precursor to the 2-bromo intermediate and its subsequent diversification.

SynthesisWorkflow Start 3-Amino-4-mercaptopyridine (Precursor) Cyclization Cyclization (CS2 or Urea) Start->Cyclization Ring Closure AminoInter 2-Aminothiazolo[4,5-c]pyridine Cyclization->AminoInter Bromination Sandmeyer Reaction (HBr / NaNO2) AminoInter->Bromination Diazotization Core 2-BROMO-THIAZOLO[4,5-c]PYRIDINE (The Scaffold) Bromination->Core Substitution Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C-C Bond Formation SnAr SnAr Displacement (Amines/Thiols) Core->SnAr C-N Bond Formation Final Bioactive Library (Kinase/TB Inhibitors) Suzuki->Final SnAr->Final

Caption: Synthetic pathway accessing the 2-bromo intermediate and subsequent library generation.

Detailed Experimental Protocol

Objective: Synthesis of 2-bromo-thiazolo[4,5-c]pyridine from 2-amino-thiazolo[4,5-c]pyridine.

Reagents:

  • Starting Material: Thiazolo[4,5-c]pyridin-2-amine (1.0 eq)

  • Acid: 48% Hydrobromic acid (HBr)[2]

  • Reagent: Sodium Nitrite (

    
    )
    
  • Solvent: Water (

    
    )
    
  • Base: 5N NaOH (for neutralization)

Step-by-Step Methodology:

  • Suspension: Suspend the amine precursor (e.g., 3.5 mol scale) in water (10 volumes).

  • Acidification: Add 48% HBr (approx. 1.2 eq) dropwise while maintaining the temperature between 0°C and 15°C. Critical: Exothermic reaction; control addition rate to prevent decomposition.

  • Diazotization: Prepare a solution of

    
     (1.0 eq) in water. Add this dropwise to the reaction mixture over 2–5 hours, maintaining temperature < 15°C.
    
  • Reaction: Allow the mixture to warm to 30°C and stir continuously for 24 hours. The evolution of nitrogen gas (

    
    ) indicates the displacement of the diazonium salt by bromide.
    
  • Work-up: Neutralize the mixture with 5N NaOH to pH ~12.5.

  • Extraction: Extract the aqueous layer with toluene (2x). Combine organic layers, dry over anhydrous

    
    , and concentrate under reduced pressure at 40°C.
    
  • Validation: Confirm identity via

    
    -NMR. The disappearance of the broad 
    
    
    
    singlet (approx. 7-8 ppm) and the retention of aromatic pyridine protons confirms the transformation.

Part 4: Logical Relationships in Activity

The following diagram maps the structural features of the scaffold to their biological consequences, aiding in rational drug design.

SAR_Logic Core 2-Bromothiazolo[4,5-c]pyridine Pos2 Position 2 (C-Br) Core->Pos2 Pos5 Position 5 (Pyridine N) Core->Pos5 RingS Thiazole Sulfur Core->RingS Div Library Diversification (Suzuki/SnAr) Pos2->Div Displacement Hbond H-Bond Acceptor (Kinase Hinge Region) Pos5->Hbond Binding Mode Lipophil Increased LogP (Cell Permeability) RingS->Lipophil vs Oxazole Potency High Potency (e.g., TB pA2 = 7.25) Div->Potency Hbond->Potency Lipophil->Potency Bioavailability

Caption: Structure-Activity Relationship map linking chemical features to biological outcomes.

References

  • ChemicalBook. (2025). 2-Bromo-5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Synthesis and Properties. Retrieved from Note: Provides the foundational Sandmeyer bromination protocol adapted for this guide.

  • ResearchGate. (2026). Synthesis of Some Novel Thiazolo[4,5-b]Pyridines and their Tuberculostatic Activity Evaluation. Retrieved from Note: Source of the pA2 = 7.25 vs 6.90 comparative data between thiazole and oxazole scaffolds.

  • National Institutes of Health (NIH). (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors. Retrieved from Note: Used as the comparative baseline for kinase inhibitor performance and scaffold hopping analysis.

  • Smolecule. (2023). 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine: Structure and Reactivity. Retrieved from Note: Verifies the nucleophilic substitution potential of the 2-bromo handle.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromothiazolo[4,5-c]pyridine

Part 1: Executive Safety Summary Treat as a Potent Irritant & Potential Sensitizer. 2-Bromothiazolo[4,5-c]pyridine is a halogenated heteroaromatic scaffold commonly used in medicinal chemistry (e.g., kinase inhibitors, P...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Treat as a Potent Irritant & Potential Sensitizer.

2-Bromothiazolo[4,5-c]pyridine is a halogenated heteroaromatic scaffold commonly used in medicinal chemistry (e.g., kinase inhibitors, PROTACs). While specific toxicological data for this isomer is often limited in public registries compared to its [5,4-b] analogs, its structural properties dictate that it be handled as a Severe Eye/Respiratory Irritant and a Potential Skin Sensitizer .

The Critical Hazard: The combination of the electron-deficient pyridine ring and the labile bromine atom makes this compound reactive toward nucleophiles (including biological proteins), increasing the risk of allergic contact dermatitis and mucous membrane damage.

Hazard Identification Matrix (Inferred from Analogs)
Hazard ClassGHS CodeSignal WordDescription
Skin Irritation H315WarningCauses skin irritation.[1][2][3][4][5] Potential for desquamation upon prolonged contact.
Eye Irritation H319/H318DangerCauses serious eye irritation.[1][2] Risk of corneal opacity if not rinsed immediately.
STOT - SE H335WarningMay cause respiratory irritation (dust/vapors).[1]
Sensitization H317WarningMay cause an allergic skin reaction (structural alert: halogenated heterocycle).

Part 2: Personal Protective Equipment (PPE) Architecture

Effective protection requires a "Barrier Analysis" approach. We do not simply "wear PPE"; we select barriers based on the phase of matter (Solid vs. Solution) and the carrier solvent.

Hand Protection Strategy

Scientific Rationale: Standard nitrile gloves are permeable to many halogenated organic solvents (DCM, Chloroform) often used to dissolve this compound. Once dissolved, the 2-Bromothiazolo[4,5-c]pyridine can be carried through the glove material and into the skin, acting as a vehicle for systemic absorption.

  • Scenario A: Solid Handling (Weighing/Transfer)

    • Primary: Nitrile (Minimum 0.11 mm / 4 mil).

    • Standard: EN 374 Type B or ASTM F739.

    • Protocol: Double-gloving recommended to prevent cross-contamination when doffing.

  • Scenario B: Solution Phase (Synthesis/Extraction)

    • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), DMF.

    • Primary: Silver Shield® (Laminate) or Viton®.

    • Secondary (Outer): Disposable Nitrile (for dexterity and grip).

    • Why? Nitrile breakthrough time for DCM is <5 minutes. Laminate offers >4 hours protection.

Eye & Face Protection

Scientific Rationale: Brominated pyridines can exhibit lachrymator-like properties. Standard safety glasses allow vapors to bypass the lens from the side or bottom.

  • Requirement: Chemical Splash Goggles (Indirect Vent) complying with ANSI Z87.1+ or EN 166 .

  • Upgrade: Face shield required if working with volumes >100 mL or under pressure (flash chromatography).

Respiratory Protection

Scientific Rationale: The solid powder has a high potential for electrostatic charging, creating fine dust that bypasses simple surgical masks.

  • Primary Control: Certified Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If Hood Unavailable/Spill Cleanup): Half-face respirator with P100/OV (Organic Vapor + HEPA) cartridges. N95 is insufficient for organic vapors generated during weighing.

Part 3: Operational Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting PPE based on the experimental state.

PPE_Logic Start Start: Handling 2-Bromothiazolo[4,5-c]pyridine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Reaction Mixture StateCheck->Solution EngControl_Solid Control: Fume Hood / Enclosure Solid->EngControl_Solid SolventCheck Solvent: DCM, THF, or DMF? Solution->SolventCheck Gloves_Solid Gloves: Double Nitrile (4 mil) EngControl_Solid->Gloves_Solid Eye_Solid Eyes: Safety Glasses w/ Side Shields Gloves_Solid->Eye_Solid SolventCheck->Gloves_Solid No (e.g., Water/Ethanol) Gloves_Solvent Gloves: Laminate (Silver Shield) under Nitrile SolventCheck->Gloves_Solvent Yes (High Permeation Risk) Eye_Solvent Eyes: Chemical Splash Goggles Gloves_Solvent->Eye_Solvent

Figure 1: PPE Selection Logic Flowchart. Note the critical escalation to Laminate gloves when halogenated solvents are involved.

Part 4: Step-by-Step Operational Workflow

Phase 1: Weighing & Transfer
  • Engineering Control: Place balance inside the fume hood. If vibration is an issue, use a static-dissipative weighing funnel to minimize dust spread.

  • Technique: Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary container, then weigh.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue (Kimwipe). Dispose of the tissue as solid hazardous waste.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent slowly. Brominated heterocycles can be exothermic upon dissolution in certain acidic media.

  • Vessel: Use a round-bottom flask with a secure septum. Avoid open beakers to prevent vapor release.

  • Labeling: Mark the flask clearly with "Irritant/Sensitizer" and the structure.

Phase 3: Cleanup & Disposal
  • Quenching: If unreacted material remains, quench with a mild basic solution (e.g., Sodium Bicarbonate) to neutralize any hydrobromic acid (HBr) that may have hydrolyzed.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, paper towels, and silica gel go into "Hazardous Solid Waste - Toxic."

    • Liquid Waste: Segregate into "Halogenated Organic Waste" (due to the Bromine content). Do not mix with oxidizers.

  • Glassware Cleaning: Rinse with Acetone, then wash with Alconox. The Acetone rinse must be collected as hazardous waste.

Part 5: Emergency Response Protocol

Self-Validating Response System: Every user must know the location of the nearest eyewash station before opening the bottle.

IncidentImmediate ActionSecondary Action
Eye Contact Flush for 15 minutes. Hold eyelids open. Time it—15 minutes feels like an eternity but is non-negotiable.Seek medical attention immediately.[2][4][5] Bring the SDS (or this guide) to the physician.[2][5]
Skin Contact Drench & Soap. Remove contaminated clothing.[1][2][4] Wash with soft soap and water.[1] Do not scrub (abrasion increases absorption).Monitor for redness/blistering for 24 hours.
Inhalation Evacuate. Move to fresh air.[2][4][5][6]If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) Wet Wipe. Cover with wet paper towels to prevent dust. Scoop into a bag.Ventilate the area.[1][4][5][6]

Part 6: Scientific Visualization of Exposure Pathways

Understanding how the chemical enters the body reinforces the need for PPE.

Exposure_Pathways Source 2-Bromothiazolo[4,5-c]pyridine Inhalation Inhalation (Dust/Vapor) Source->Inhalation Dermal Dermal Absorption Source->Dermal Ocular Ocular Contact Source->Ocular Mucosa Mucosal Irritation (HBr formation) Inhalation->Mucosa If Barrier Fails Hood Barrier: Fume Hood Inhalation->Hood Blocked by Lipid Lipid Bilayer Penetration (Solvent Assisted) Dermal->Lipid If Barrier Fails Gloves Barrier: Laminate Gloves Dermal->Gloves Blocked by Cornea Corneal Opacity / Lachrymation Ocular->Cornea If Barrier Fails Goggles Barrier: Z87+ Goggles Ocular->Goggles Blocked by

Figure 2: Exposure Pathway Analysis. Dashed lines indicate successful PPE intervention.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - 29 CFR 1910.132. United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Thiazolo[4,5-c]pyridine derivatives. PubChem. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Harmonised classification and labelling for brominated pyridines. Retrieved October 26, 2023, from [Link]

Sources

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